Monomethyl lithospermate
描述
The exact mass of the compound this compound is 552.12677620 g/mol and the complexity rating of the compound is 938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOCYHUCMXEHDG-PDLQCWERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis Pathway of Monomethyl Lithospermate: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of monomethyl lithospermate, a significant bioactive compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic reactions, precursor molecules, and regulatory aspects of its synthesis. The guide summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the core biochemical routes and analytical workflows.
Introduction to this compound
This compound, also known as lithospermic acid monomethyl ester, is a derivative of lithospermic acid, a naturally occurring phenolic acid found in plants of the Salvia genus, commonly known as Danshen or red sage.[1][2][3] Lithospermic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[4][5][6] this compound, with the chemical formula C₂₈H₂₄O₁₂, is a methylated form of lithospermic acid and is believed to play a crucial role in the overall pharmacological profile of Salvia extracts.[1][4] Understanding its biosynthesis is critical for optimizing its production through metabolic engineering and for the development of novel therapeutics.
The Core Biosynthesis Pathway: From Primary Metabolites to this compound
The biosynthesis of this compound is a complex process that originates from primary metabolism, specifically from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be conceptualized in four major stages:
-
The Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA.
-
The Tyrosine-Derived Pathway: L-tyrosine is transformed into 3,4-dihydroxyphenyllactic acid (danshensu).
-
Convergence and Dimerization: The products of the two initial pathways converge to form rosmarinic acid, which then undergoes oxidative dimerization to yield lithospermic acid B (salvianolic acid B).[7][8]
-
Methylation: Lithospermic acid B is subsequently methylated to form this compound.[9]
The following diagram provides a high-level overview of this intricate biosynthetic network.
Detailed Enzymatic Steps of the Synthesis Pathway
The Phenylpropanoid Pathway Branch
The synthesis of 4-coumaroyl-CoA from L-phenylalanine is a well-characterized pathway in plants.[10] It involves the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.[10]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.[10]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[7]
The Tyrosine-Derived Pathway Branch
Parallel to the phenylpropanoid pathway, L-tyrosine is converted to danshensu (3,4-dihydroxyphenyllactic acid) through a series of enzymatic reactions:[7]
-
Tyrosine Aminotransferase (TAT): TAT catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid.[11]
-
Hydroxyphenylpyruvate Reductase (HPPR): This reductase converts 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.[11]
-
Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450-dependent monooxygenase, converts 4-hydroxyphenyllactic acid to 3,4-dihydroxyphenyllactic acid (danshensu).[12]
Convergence to Rosmarinic Acid
The two pathways converge with the formation of rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. This crucial step is catalyzed by Rosmarinic Acid Synthase (RAS) , a member of the BAHD family of acyltransferases.[10][13] RAS facilitates the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid, followed by hydroxylation events to form rosmarinic acid.[10][12]
Formation of Lithospermic Acid B (Salvianolic Acid B)
Lithospermic acid B, which has been established to be identical to salvianolic acid B, is formed through the oxidative coupling of two molecules of rosmarinic acid.[7][14] This dimerization is thought to be catalyzed by laccase enzymes.[8] Laccases are multi-copper containing oxidases that are known to be involved in the polymerization of phenolic compounds.[8]
Methylation to this compound
The final step in the proposed pathway is the methylation of lithospermic acid B to yield this compound. While the specific enzyme responsible for this reaction in Salvia miltiorrhiza has not been definitively characterized, metabolic studies in rats have shown that lithospermic acid is metabolized into O-methylated derivatives, namely 3'-monomethyl- and 3',3''-dimethyl-lithospermic acid.[9] This suggests the involvement of an O-methyltransferase (OMT) that utilizes a methyl donor, such as S-adenosyl-L-methionine (SAM), to catalyze the methylation of a hydroxyl group on the lithospermic acid B backbone.
The following diagram illustrates the detailed enzymatic steps in the biosynthesis of this compound.
References
- 1. This compound | 933054-33-2 | IMB05433 [biosynth.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound | CAS#:933054-33-2 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]
- 9. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rosmarinate synthase - Wikipedia [en.wikipedia.org]
- 14. Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Lithospermate: A Deep Dive into its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate, a derivative of lithospermic acid and often studied in its salt form as magnesium lithospermate B (MLB), is a bioactive compound isolated from Salvia miltiorrhiza (Danshen). This traditional Chinese medicinal herb has a long history of use for treating cardiovascular and inflammatory diseases. In recent years, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, anti-proliferative, and anti-apoptotic effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.
Core Mechanisms of Action
In vitro studies have revealed that this compound exerts its effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include potent anti-inflammatory and antioxidant activities, as well as the inhibition of cell proliferation and apoptosis in various cell types.
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
In human dermal microvascular endothelial cells (HMEC-1), pretreatment with MLB at concentrations of 10–100 μM dose-dependently inhibited lipopolysaccharide (LPS)-induced upregulation of the inflammatory cytokines ICAM1, VCAM1, and TNFα.[1][2] Mechanistic studies revealed that MLB prevents the degradation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit, which are crucial steps in NF-κB activation.[1][2] This inhibitory effect on the NF-κB pathway has been observed in various cell types, including hepatic stellate cells (HSCs) and neurons.[3][4][5] In HSCs, MLB was shown to inhibit NF-κB transcriptional activation and the production of the pro-inflammatory chemokine MCP-1 in a dose-dependent manner.[3][5]
Furthermore, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In human skin fibroblasts, MLB suppressed the transactivation of NF-κB and activator protein 1 (AP-1), which are responsible for the expression of matrix metalloproteinases (MMPs), by inhibiting the MAPK signaling pathway.[6] Specifically, MLB has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) but not extracellular signal-regulated kinase (ERK) in activated T cells.[7] In a model of right ventricular dysfunction, MLB was found to reverse the up-regulation of phosphorylated-p38 (p-p38) MAPK.[8]
Antioxidant Activity
A significant component of this compound's mechanism of action is its potent antioxidant activity. It acts as a direct scavenger of reactive oxygen species (ROS) and also enhances the endogenous antioxidant defense systems.
In vitro studies have demonstrated that MLB can directly scavenge superoxide (B77818) anions and hydroxyl radicals.[9] It has been shown to inhibit lipid peroxidation induced by auto-oxidants or Fe2+/Vitamin C in rat liver homogenates.[9] In hepatic stellate cells, MLB strongly suppressed H₂O₂-induced ROS generation.[3][5]
Moreover, this compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. In HMEC-1 cells, MLB pretreatment activated the Nrf2 pathway, and the knockdown of Nrf2 abolished the inhibitory effects of MLB on IκBα degradation and ICAM1 up-regulation.[1][2] The activation of Nrf2 by MLB is mediated by Protein Kinase C (PKC) and the PI3K/Akt pathway.[1][2] In HEK293T cells, MLB enhanced the expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, in a dose-dependent manner under high-glucose conditions, and this effect was eliminated by silencing the Nrf2 gene.[10]
Anti-Proliferative and Anti-Apoptotic Effects
This compound has demonstrated the ability to inhibit cell proliferation and protect against apoptosis in different in vitro models.
In hepatic stellate cells, MLB suppressed platelet-derived growth factor (PDGF)-induced cell proliferation in a dose-dependent manner.[3][5] In a study on lung cancer cells, a related compound, berbamine, was shown to inhibit cell proliferation and migration.[11]
Regarding its anti-apoptotic effects, pretreatment with 50 μM of lithospermic acid B (LAB), a related compound, significantly reduced cytokine-induced apoptosis in INS-1 cells.[12] LAB was found to alleviate the phosphorylation of p38 and JNK and decrease cleaved caspase-3 activity.[12] In cardiomyocytes, MLB significantly suppressed apoptosis induced by simulated ischemia/reperfusion.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Anti-Inflammatory Effects of this compound (MLB) in vitro
| Cell Type | Stimulant | MLB Concentration | Effect | Reference |
| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of ICAM1, VCAM1, and TNFα mRNA upregulation.[1][2] | [1][2] |
| Hepatic Stellate Cells | - | Dose-dependent | Inhibition of NF-κB transcriptional activation and MCP-1 production.[3][5] | [3][5] |
| Human Skin Fibroblasts | UVB | - | Suppression of NF-κB and AP-1 transactivation.[6] | [6] |
| Human Peripheral T Lymphocytes | PMA + Ionomycin | - | Inhibition of IL-2, IL-4, TNF-α, and IFN-γ production.[7] | [7] |
Table 2: Antioxidant Effects of this compound (MLB) in vitro
| Assay/Cell Type | Condition | MLB Concentration | Effect | Reference |
| Rat Liver Homogenate | Auto-oxidation | 10 mg/L | 69.2% inhibition of lipid peroxidation.[9] | [9] |
| Rat Liver Homogenate | Fe²⁺/VitC induced | 10 mg/L | 57.7% inhibition of lipid peroxidation.[9] | [9] |
| Hepatic Stellate Cells | H₂O₂ induced | - | Strong suppression of ROS generation.[3][5] | [3][5] |
| HEK293T Cells | High glucose | 50-100 µmol/L | Enhanced Nrf2 translocation and HO-1 expression.[10] | [10] |
Table 3: Anti-Proliferative and Anti-Apoptotic Effects of this compound (MLB) in vitro
| Cell Type | Stimulant | MLB/LAB Concentration | Effect | Reference |
| Hepatic Stellate Cells | PDGF | Dose-dependent | Suppression of cell proliferation.[3][5] | [3][5] |
| INS-1 Cells | INF-γ + IL-1β | 50 µM (LAB) | Significant reduction in cell death.[12] | [12] |
| Cardiomyocytes | Simulated Ischemia/Reperfusion | - | Significant suppression of apoptosis.[13] | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., Hepatic Stellate Cells) are seeded at a density of 3 × 10⁴ cells per well in 24-well plates.[3]
-
Treatment: After 24 hours of serum starvation, cells are treated with various concentrations of MLB (e.g., 0-300 µM) for a specified duration (e.g., up to 72 hours).[3]
-
MTT Incubation: 125 µl of MTT solution (2 mg/ml in PBS) is added to each well and incubated for 4 hours.[3]
-
Solubilization: The supernatant is removed, and the formazan (B1609692) crystals are solubilized in 250 µl of DMSO for 30 minutes.[3]
-
Measurement: The optical density is measured at 540 nm using an enzyme-linked immunosorbent assay (ELISA) reader.[3]
Reactive Oxygen Species (ROS) Detection
-
Cell Seeding: Cells (e.g., Hepatic Stellate Cells) are plated at a density of 2 × 10⁴ cells/well in a 96-well plate.[3]
-
Preincubation: After 24 hours of serum starvation, cells are preincubated with MLB (e.g., 0, 50, 100 µM) for 1 hour.[3]
-
Dye Loading: Cells are loaded with 10 µM of the redox-sensitive dye CM-H₂DCFDA at 37°C for 30 minutes.[3]
-
Stimulation: After washing with PBS, cells are stimulated with an ROS inducer, such as 100 µM hydrogen peroxide (H₂O₂).[3]
-
Fluorescence Measurement: CM-H₂DCFDA fluorescence is detected at excitation and emission wavelengths of 488 nm and 520 nm, respectively.[3]
Western Blot Analysis
-
Cell Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the target proteins (e.g., p-p65, IκBα, Nrf2, p-JNK) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Caption: A generalized workflow for in vitro studies of this compound.
Conclusion
This compound exhibits a multi-targeted in vitro mechanism of action, primarily centered on its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB, Nrf2, and MAPK, coupled with its inhibitory effects on cell proliferation and apoptosis, underscores its significant therapeutic potential. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to further explore and harness the pharmacological benefits of this promising natural compound. Further in vivo studies are warranted to translate these in vitro findings into clinical applications.
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-wrinkle effect of magnesium lithospermate B from Salvia miltiorrhiza BUNGE: inhibition of MMPs via NF-kB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium lithospermate B improves pulmonary artery banding induced right ventricular dysfunction by alleviating inflammation via p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective effect of magnesium lithospermate B against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Monomethyl Lithospermate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithospermic acid and its derivatives, a class of polyphenolic compounds predominantly found in the Lamiaceae and Boraginaceae plant families, have garnered significant scientific interest for their diverse pharmacological activities. Among these, monomethyl lithospermate derivatives are emerging as promising candidates for therapeutic development due to their potential antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as antineoplastic agents, particularly in the context of aggressive cancers like glioblastoma.
Quantitative Anticancer Data
The cytotoxic effects of 9"-lithospermic acid methyl ester have been evaluated against human glioblastoma cell lines, demonstrating significant inhibition of cell viability.
| Compound | Cell Line | IC50 Value | Reference |
| 9"-Lithospermic Acid Methyl Ester | U87 Glioblastoma | 9.8 µM | [1] |
| 9"-Lithospermic Acid Methyl Ester | T98 Glioblastoma | 13 µM | [1] |
| 9"-Lithospermic Acid Methyl Ester | T98 Glioblastoma | 34 µM | [2] |
Note: The discrepancy in IC50 values for the T98 cell line may be attributed to variations in experimental conditions.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method) [2][3][4]
-
Cell Culture: U87 and T98 glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of 9"-lithospermic acid methyl ester for a specified duration (e.g., 48 hours).
-
Cell Staining: After treatment, cells are harvested and stained with a Trypan Blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is determined using a hemocytometer or an automated cell counter.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry) [3][4]
-
Cell Treatment: Glioblastoma cells are treated with 9"-lithospermic acid methyl ester at its IC50 and twice its IC50 concentration for 48 hours.
-
Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to assess the effect of the compound on cell cycle progression.
Anti-inflammatory Activity
This compound derivatives have demonstrated potential in modulating inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
| Compound | Assay | Effect | Concentration | Cell/Animal Model | Reference |
| 9''-Methyl Lithospermate | Nitric Oxide (NO) and Cytokine Production | Modulation of production | Not specified | Stimulated Macrophages | [5] |
| Magnesium Lithospermate B | LPS-induced inflammatory cytokine expression | Dose-dependent inhibition | 10-100 µM | HMEC-1 cells | [6][7] |
| Magnesium Lithospermate B | LPS-impaired endothelial-dependent vasodilation | Dose-dependent restoration | 25-100 mg/kg (ip) | SD rats | [6][7] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (Macrophage-based) [8]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
NF-κB Nuclear Translocation Assay (Immunofluorescence) [4][9]
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound followed by an inflammatory stimulus.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).
-
Microscopy: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. Nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway.
Antioxidant Activity
The antioxidant properties of lithospermic acid derivatives are a cornerstone of their biological activity. While specific quantitative data for monomethyl derivatives is limited, the general mechanisms are well-understood and can be assessed using standardized assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][10]
-
Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [3]
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Absorbance Measurement: The absorbance is measured at 734 nm. A decrease in absorbance indicates scavenging of the ABTS radical.
-
Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: General workflow for antioxidant activity assays.
Nrf2 Activation Pathway
The antioxidant effects of many polyphenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Nuclear Translocation Assay (Western Blot) [6][11]
-
Cell Culture and Treatment: Cells are treated with the this compound derivative for various time points.
-
Nuclear and Cytoplasmic Extraction: The nuclear and cytoplasmic fractions of the cell lysates are separated.
-
Protein Quantification: The protein concentration in each fraction is determined.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for Nrf2. A secondary antibody conjugated to an enzyme is then used for detection.
-
Data Analysis: The levels of Nrf2 in the nuclear and cytoplasmic fractions are quantified to determine the extent of nuclear translocation.
Caption: Activation of the Nrf2 antioxidant response pathway.
Synthesis
Detailed protocols for the specific synthesis of various this compound derivatives are not widely published. However, 9"-lithospermic acid methyl ester has been isolated from natural sources such as Thymus thracicus Velen[3][4]. General methods for the methylation of carboxylic acids, such as fatty acids, can be adapted for the synthesis of these derivatives.
General Protocol for Methyl Ester Synthesis (Acid-Catalyzed)[12]
-
Dissolution: The parent lithospermic acid is dissolved in a suitable solvent (e.g., toluene).
-
Addition of Reagents: Methanol and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) are added to the solution.
-
Reaction: The mixture is heated (e.g., at 100°C for 1-1.5 hours or at 45°C overnight) to drive the esterification reaction.
-
Extraction: After cooling, water is added, and the methyl ester is extracted with an organic solvent (e.g., hexane).
-
Purification: The extracted product is purified using techniques such as column chromatography.
Conclusion
This compound derivatives represent a promising class of bioactive molecules with demonstrated anticancer and potential anti-inflammatory and antioxidant activities. The quantitative data for 9"-lithospermic acid methyl ester in glioblastoma cells provides a strong foundation for further preclinical development. While comprehensive quantitative data for other derivatives and activities are still needed, the established experimental protocols outlined in this guide provide a clear framework for future research. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and Nrf2 signaling pathways, further underscores their therapeutic potential. Continued investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound class is warranted to unlock their full potential in drug discovery and development.
References
- 1. raybiotech.com [raybiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Immunofluorescence assay [bio-protocol.org]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Lithospermate: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of monomethyl lithospermate, a derivative of a major water-soluble bioactive compound isolated from Salvia miltiorrhiza. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information on related compounds, such as lithospermic acid and other salvianolic acids, to provide a broader understanding of its physicochemical properties. This document is intended to be a valuable resource for researchers and professionals involved in the development of therapeutic agents.
Core Physicochemical Properties
This compound is a phenylpropanoid compound with the following molecular characteristics:
| Property | Value |
| Chemical Formula | C₂₈H₂₄O₁₂ |
| Molecular Weight | 552.5 g/mol |
| Physical Form | Powder |
| Purity | ≥ 98% |
Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Expected Solubility | Remarks |
| Water | Soluble | Salvianolic acids are known to be water-soluble components. |
| Methanol | Likely Soluble | Esterification of related salvianolic acids has been observed in methanol, suggesting solubility. |
| Ethanol | Likely Soluble | Commonly used as a solvent for related polyphenolic compounds. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common aprotic solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain precise quantitative solubility data, the following standard shake-flask method is recommended:
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of sealed vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO).
-
Equilibration: Place the vials in a temperature-controlled shaker (e.g., at 25°C and 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound. Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
Stability Profile
Detailed stability studies specifically for this compound are not extensively reported. However, studies on the closely related salvianolic acid A provide insights into the potential degradation pathways.
Table 2: Inferred Stability of this compound under Various Conditions
| Condition | Expected Stability | Remarks and Potential Degradation Pathways |
| Acidic (low pH) | Moderate Stability | Related compounds like lithospermic acid B show maximum stability at pH 2.0. |
| Basic (high pH) | Low Stability | Salvianolic acid A degrades in strong basic solutions.[1] |
| Thermal | Low Stability | Thermal degradation of salvianolic acid A has been observed at elevated temperatures (e.g., 90°C in water).[2] |
| Photostability | Unknown | Photostability studies are recommended as polyphenolic compounds can be light-sensitive. |
| Oxidative | Low Stability | Salvianolic acid A is susceptible to degradation by oxidants.[1] |
| Humidity | Low Stability | High humidity can lead to the degradation of salvianolic acid A.[1] |
Experimental Protocols for Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).
-
Maintain the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period.
-
Neutralize the samples at appropriate time points and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration.
-
Analyze the samples at various time intervals.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for an extended period.
-
Also, subject a solution of the compound to elevated temperatures.
-
Analyze the samples at different time points.
-
-
Photostability:
-
Expose both the solid and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Protect a set of control samples from light.
-
Analyze both the exposed and control samples.
-
Biological Activity and Signaling Pathways
While specific studies on this compound are limited, research on the closely related "Magnesium lithospermate B" (MLB) provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory and antioxidant effects.
NF-κB Signaling Pathway
MLB has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.
Nrf2 Signaling Pathway
MLB can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
Conclusion
This compound is a promising bioactive compound, but a comprehensive understanding of its solubility and stability is crucial for its development as a therapeutic agent. This guide highlights the current knowledge gap regarding specific quantitative data for this molecule. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support formulation development and regulatory submissions. The elucidation of its involvement in key signaling pathways, such as NF-κB and Nrf2, underscores its therapeutic potential and warrants further investigation. Future studies should focus on generating robust, quantitative solubility and stability data to facilitate the translation of this compound from a research compound to a clinical candidate.
References
Isolation and purification of Monomethyl lithospermate from Salvia miltiorrhiza
An In-depth Technical Guide on the Isolation and Purification of Monomethyl Lithospermate from Salvia miltiorrhiza
This guide provides a comprehensive overview of the methodologies for isolating and purifying this compound, a bioactive compound from the medicinal plant Salvia miltiorrhiza (Danshen). The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and relevant biological pathways.
Introduction
Salvia miltiorrhiza, a perennial plant in the mint family, is a staple of traditional Chinese medicine. Its roots contain a variety of bioactive compounds, broadly classified as hydrophilic phenolic acids and lipophilic tanshinones. Among the phenolic acids, this compound and its derivatives have garnered significant scientific interest for their potential therapeutic properties, including antioxidant and cardiovascular-protective effects. The effective isolation and purification of these compounds are crucial for further pharmacological research and drug development. This document outlines established and advanced techniques for achieving high-purity this compound from its natural source.
Extraction Methodologies
The initial step in isolating this compound involves extracting the crude phenolic acid fraction from the dried roots of Salvia miltiorrhiza. Ethanol (B145695) reflux extraction is a widely adopted and effective method.
Optimized Ethanol Reflux Extraction Protocol
This protocol is based on optimized conditions for the extraction of phenolic acids from Salvia miltiorrhiza.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza (60-mesh)
-
Ethanol (60% v/v)
-
Reflux extraction apparatus
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with filter paper)
Procedure:
-
Sample Preparation: Weigh the desired amount of powdered Salvia miltiorrhiza root.
-
Solvent Addition: Add the 60% ethanol solution to the powdered root material in a round-bottom flask. The recommended material-to-liquid ratio is 1:10 (w/v)[1].
-
Reflux Extraction: Heat the mixture to reflux and maintain for 1.5 hours[1].
-
Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times to maximize the yield of phenolic acids.
-
Concentration: Combine the filtrates from all three extractions and concentrate the solution using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous concentrate is the crude extract.
Purification Techniques
Following extraction, a multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves a combination of chromatography techniques.
Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective initial purification step to enrich the phenolic acid fraction.
Materials and Equipment:
-
Crude extract from the ethanol reflux step
-
AB-8 macroporous resin
-
Chromatography column
-
Ethanol solutions of varying concentrations (e.g., 40%)
-
Deionized water
Procedure:
-
Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the prepared column. A sample solution concentration of 1.0 g/mL and a loading quantity of 0.15 g of dried extract per gram of resin have been reported as optimal[2].
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed phenolic acids with a 40% ethanol solution. Collect the eluate in fractions[2].
-
Analysis: Analyze the collected fractions for the presence of the target compounds using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing the highest concentration of phenolic acids and concentrate the solution to yield an enriched extract. This process can achieve a total purity of phenolic acids and flavonoids of up to 40.83%[2].
High-Performance Liquid Chromatography (HPLC) Purification
Preparative HPLC is a high-resolution technique used in the final stages of purification to obtain high-purity this compound.
Materials and Equipment:
-
Enriched phenolic acid extract
-
Preparative HPLC system with a suitable detector (e.g., DAD)
-
Preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water with 0.8% v/v acetic acid)[3]
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the enriched extract in the mobile phase and filter it through a 0.22 µm membrane filter.
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from other components. A typical mobile phase consists of a gradient of acetonitrile and water, often with a modifier like acetic acid to improve peak shape[3].
-
Preparative Run: Scale up the analytical method to the preparative HPLC system. Inject the prepared sample onto the preparative C18 column.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound using an automated fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound as a solid powder.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing sample adsorption and degradation. It is a powerful tool for the preparative separation of natural products.
Materials and Equipment:
-
Enriched phenolic acid extract
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)
-
HPLC system for fraction analysis
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system that provides an appropriate partition coefficient (K) for this compound. A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a ratio of 6:5:6:5 (v/v/v/v) has been successfully used for the separation of flavonoids from a different plant and can be a starting point for optimization[4].
-
HSCCC System Preparation: Fill the multilayer coil column of the HSCCC instrument with the stationary phase. Then, rotate the column at a specific speed (e.g., 800 rpm) while pumping the mobile phase at a set flow rate (e.g., 1.5 mL/min)[4].
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Elution and Fraction Collection: Continuously pump the mobile phase and collect the eluent in fractions.
-
Analysis and Recovery: Analyze the fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the extraction and purification of phenolic acids from Salvia miltiorrhiza.
Table 1: Optimized Ethanol Reflux Extraction Parameters
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 60% | [1] |
| Material-to-Liquid Ratio | 1:10 | [1] |
| Reflux Time | 1.5 hours | [1] |
Table 2: Macroporous Resin Purification Parameters and Results
| Parameter | Value | Reference |
| Resin Type | AB-8 | [2] |
| Sample Concentration | 1.0 g/mL | [2] |
| Sample Loading | 0.15 g dried extract / g resin | [2] |
| Elution Solvent | 40% Ethanol | [2] |
| Total Purity (Phenolic Acids & Flavonoids) | 40.83% | [2] |
Experimental Workflows and Signaling Pathways
Visual diagrams are provided below to illustrate the experimental workflow for the isolation and purification of this compound and a relevant biological signaling pathway.
This compound and its close derivative, magnesium lithospermate B (MLB), have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the MLB-mediated activation of the Nrf2 pathway, which leads to the inhibition of NF-κB, a central regulator of inflammation.
Conclusion
The isolation and purification of this compound from Salvia miltiorrhiza is a multi-step process that requires careful optimization of extraction and chromatography techniques. The methodologies outlined in this guide, from ethanol reflux extraction to advanced purification methods like preparative HPLC and HSCCC, provide a solid framework for obtaining this bioactive compound in high purity. The elucidated signaling pathways highlight the therapeutic potential of this compound, underscoring the importance of its efficient isolation for continued research and development in the pharmaceutical industry.
References
- 1. [Purification and fingerprinting development of Salvia miltiorrhiza Bunge by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104224811A - Salvia miltiorrhiza medicine and preparation method thereof - Google Patents [patents.google.com]
- 3. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Lithospermate: A Technical Guide to its Anti-inflammatory Effects on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl lithospermate, predominantly studied in its salt form, Magnesium Lithospermate B (MLB), is a bioactive polyphenolic acid derived from Salvia miltiorrhiza. It has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying MLB's anti-inflammatory effects, with a specific focus on its modulation of key signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades it influences.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. The search for novel anti-inflammatory agents with targeted mechanisms of action is a critical area of drug discovery. This compound, and specifically its magnesium salt, has emerged as a promising candidate due to its ability to modulate multiple signaling pathways central to the inflammatory response. This guide will explore its effects on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as its interplay with the antioxidant Nrf2 pathway.
Quantitative Data on Anti-inflammatory Effects
This compound (as Magnesium Lithospermate B) has been shown to inhibit the production and expression of various pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Magnesium Lithospermate B (MLB)
| Target | Cell Line | Inducer | MLB Concentration | Observed Effect | Citation |
| Cytokines | |||||
| ICAM1, VCAM1, TNF-α (mRNA) | HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of expression. | [1][2] |
| IL-2, IL-4, TNF-α, IFN-γ | Human peripheral T-cells | PMA + ionomycin | Not specified | Inhibition of production. | [3] |
| TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | LPS (1 µg/mL) | Not specified | Significant decrease in secretion. | [4] |
| Signaling Proteins | |||||
| p-p65 (Ser536) | HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of phosphorylation. | [1] |
| IκBα degradation | HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition. | [1] |
| p-JNK | FVB mouse hippocampal neurons | Amyloid β (1-42) | 50 µg/mL | Reversal of increased phosphorylation. | [5] |
| p-p38 MAPK | Macrophages | Substance P | Not specified | Reversal of increased phosphorylation. | |
| p-Jak2, p-Stat3 | RAW 264.7 cells | LPS (1 µg/mL) | Not specified | Significant dose-dependent decrease in phosphorylation. | |
| Enzymes | |||||
| COX-2, iNOS | Human skin fibroblasts | UVB irradiation | Not specified | Significant reduction in protein levels. | [6] |
Table 2: In Vivo Efficacy of Magnesium Lithospermate B (MLB)
| Animal Model | Inflammatory Stimulus | MLB Dosage | Measured Parameter | Result | Citation | | --- | --- | --- | --- | --- | | | Sprague-Dawley Rats | Myocardial Ischemia/Reperfusion | 15, 30, 60 mg/kg | Serum TNF-α | Reduced to 97.36 pg/ml (60 mg/kg) |[7] | | | | | Serum IL-1β | Reduced to 93.35 pg/ml (60 mg/kg) |[7] | | | | | Serum IL-6 | Reduced to 96.84 pg/ml (60 mg/kg) |[7] | | | | | Myocardial Infarct Size | Reduced to 22.5% (60 mg/kg) |[7] | | | | | p-NF-κB expression | Reduced to 0.87 (arbitrary units) (60 mg/kg) |[7] | | | | | p-IκBα expression | Reduced to 0.96 (arbitrary units) (60 mg/kg) |[7] | | Sprague-Dawley Rats | LPS (10 mg/kg, ip) | 25-100 mg/kg, ip | Endothelial-dependent vasodilation | Dose-dependently restored. |[1][2] | | | | | Leukocyte adhesion | Attenuated. |[1][2] | | | | | Vascular leakage | Decreased. |[1][2] | | C57BL/6J Mice | High-Fat Diet | Not specified | Serum IL-6 and TNF-α | Significantly decreased. |[4] | | Aged Rats (20-month-old) | Aging | 5 or 10 mg/kg/day, ip | Renal COX-2 and iNOS expression | Dose-dependent reduction. |[8] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several key intracellular signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. MLB has been shown to inhibit this pathway through multiple mechanisms:
-
Inhibition of IκBα Degradation: MLB prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][3] This leads to the retention of the NF-κB p50/p65 heterodimer in an inactive state.
-
Reduced Nuclear Translocation of p65: By stabilizing IκBα, MLB effectively reduces the translocation of the active p65 subunit into the nucleus.[3][5]
-
Decreased IKK Activity: MLB has been reported to decrease the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[3]
MAPK Signaling Pathway
The MAPK family, including JNK, ERK, and p38, plays a crucial role in cellular responses to a variety of stressors, including inflammation. MLB has been shown to selectively inhibit components of this pathway.[3] It has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPK, thereby suppressing downstream inflammatory events.[5]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs become activated, phosphorylate the receptor, and subsequently phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes. MLB has been shown to inhibit the activation of the JAK2-STAT3 signaling pathway, thereby reducing the expression of inflammatory mediators.
Nrf2 Pathway Activation
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. MLB has been shown to activate Nrf2, which then translocates to the nucleus and induces the expression of antioxidant enzymes.[1] Importantly, Nrf2 activation has been demonstrated to be essential for MLB's inhibition of NF-κB, suggesting a crosstalk between these two pathways. The activation of Nrf2 by MLB is mediated by upstream kinases such as PKC and PI3K/Akt.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or MLB) for 1-2 hours.
-
-
Induction of Inflammation:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Cytokine ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 7. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of oxidative stress and COX-2 and iNOS expressions by dimethyl lithospermate in aged rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the antineoplastic activity of 9″-Lithospermic acid methyl ester in glioblastoma cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Glioblastoma multiforme (GBM) stands as one of the most formidable challenges in oncology, characterized by its aggressive nature and profound resistance to conventional therapies. The quest for novel therapeutic agents has led researchers to explore natural compounds with potential antineoplastic properties. Among these, 9″-Lithospermic acid methyl ester (9″-LAME), a derivative of Lithospermic Acid found in plants like Thymus thracicus Velen, has emerged as a promising candidate.[1][2] This technical guide provides an in-depth overview of the antineoplastic activity of 9″-LAME against glioblastoma cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Quantitative Data Summary
The cytotoxic and anti-migratory effects of 9″-Lithospermic acid methyl ester have been evaluated in the human glioblastoma cell lines U87 and T98. The following tables summarize the key quantitative findings.
Table 1: Cytotoxicity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) at 72h | Assay Method |
| U87 | 34 | Trypan Blue Exclusion Assay |
| T98 | 68 | Trypan Blue Exclusion Assay |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of 9″-Lithospermic Acid Methyl Ester on Cell Cycle Distribution in Glioblastoma Cell Lines (72h treatment)
| Cell Line | Treatment | Sub-G0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| U87 | Control | 0.7 ± 0.1 | 75.4 ± 2.3 | 18.1 ± 1.5 | 5.8 ± 0.9 |
| IC50 (34 µM) | 3.2 ± 0.5 | 65.1 ± 1.9* | 27.0 ± 1.7 | 4.7 ± 0.6 | |
| 2xIC50 (68 µM) | 5.8 ± 0.8 | 60.3 ± 2.1 | 29.5 ± 2.0 | 4.4 ± 0.5 | |
| T98 | Control | 0.5 ± 0.1 | 78.2 ± 2.5 | 17.3 ± 1.4 | 4.0 ± 0.4 |
| IC50 (68 µM) | 2.1 ± 0.4 | 70.5 ± 2.2* | 23.8 ± 1.6 | 3.6 ± 0.3 | |
| 2xIC50 (136 µM) | 4.2 ± 0.6 | 65.8 ± 2.4 | 26.1 ± 1.8 | 3.9 ± 0.4 |
Data are expressed as mean ± SD from three independent experiments. * p < 0.05; ** p < 0.001 compared to control.
Table 3: Effect of 9″-Lithospermic Acid Methyl Ester on Glioblastoma Cell Migration
| Cell Line | Treatment | Outcome | Assay Method |
| U87 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. | Scratch Wound Healing Assay |
| T98 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. | Scratch Wound Healing Assay |
Proposed Mechanism of Action and Signaling Pathway
9″-Lithospermic acid methyl ester has been shown to inhibit proliferation, induce cell death, and impede the migration of glioblastoma cells.[1][2][3] The underlying mechanism is proposed to involve the induction of S-phase cell cycle arrest and an accumulation of cells in the sub-G0/G1 phase, which is indicative of apoptosis.[3] A key signaling pathway implicated in these effects is the cyclic AMP (cAMP) pathway. In glioblastoma, elevated intracellular cAMP levels are associated with the induction of apoptosis. It is hypothesized that 9″-LAME may modulate adenylate cyclase or other components of the cAMP signaling cascade, leading to an increase in cAMP levels that ultimately promotes apoptosis in glioblastoma cells.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assays
1. Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.
-
Materials:
-
Glioblastoma cells (U87, T98)
-
Complete culture medium
-
9″-Lithospermic acid methyl ester (dissolved in a suitable solvent, e.g., DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Seed glioblastoma cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 9″-LAME for the desired time period (e.g., 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After treatment, detach the cells using trypsin-EDTA and resuspend them in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
-
2. Crystal Violet Staining: This assay is used to assess cell viability by staining the DNA and proteins of adherent cells.
-
Materials:
-
Treated glioblastoma cells in a multi-well plate
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde)
-
0.5% Crystal Violet solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
-
-
Protocol:
-
After treating the cells with 9″-LAME, gently wash the cells with PBS.
-
Fix the cells by adding the fixing solution and incubating for 15 minutes at room temperature.
-
Remove the fixative and allow the plate to air dry.
-
Add 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining: This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
-
Materials:
-
Treated glioblastoma cells
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest treated cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
-
Cell Migration Assay
Scratch Wound Healing Assay: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[3]
-
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
Sterile pipette tip (p200 or p1000)
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing 9″-LAME at the desired concentrations.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).
-
The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software.
-
Visualizing the Investigation
Experimental Workflow
The following diagram illustrates the general experimental workflow for investigating the antineoplastic activity of 9″-Lithospermic acid methyl ester.
Logical Framework of the Investigation
Conclusion
9″-Lithospermic acid methyl ester demonstrates significant antineoplastic activity against glioblastoma cells in vitro. Its ability to reduce cell viability, induce cell cycle arrest and apoptosis, and inhibit cell migration highlights its potential as a lead compound for the development of novel anti-glioblastoma therapies.[1][2][3] Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways involved, and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the collective effort to find more effective treatments for this devastating disease.
References
The Metabolic Fate of Monomethyl Lithospermate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethyl lithospermate, a significant metabolite of lithospermic acid B (LSB), undergoes further biotransformation in vivo, primarily through sequential O-methylation. This process, catalyzed by catechol-O-methyltransferase (COMT), results in the formation of di- and trimethylated derivatives. This guide provides a comprehensive overview of the metabolic cascade of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile and pharmacological activity.
Introduction to Lithospermic Acid B and its Methylated Metabolites
Lithospermic acid B (LSB) is a polyphenolic compound found in Danshen (the dried root of Salvia miltiorrhiza) and is known for its various pharmacological activities. However, its therapeutic potential is often limited by its pharmacokinetic properties. In vivo, LSB undergoes extensive metabolism, with O-methylation being the principal pathway.[1] This metabolic process, mediated by the enzyme catechol-O-methyltransferase (COMT), leads to the formation of several methylated metabolites, including monomethyl, dimethyl, and trimethyl lithospermate.[1][2] this compound, specifically 3'-monomethyl-lithospermic acid (M1), is a primary and significant metabolite observed in both serum and bile following the administration of LSB.[1][3]
Primary Metabolites of this compound in vivo
In vivo studies in rats have demonstrated that the metabolism of lithospermic acid B is a sequential process.[2] This indicates that this compound is not the final metabolic product but rather an intermediate that is further metabolized. The primary metabolites of this compound are subsequently formed di- and trimethylated species of lithospermic acid B.[2]
Incubation of 3-monomethyl-lithospermic acid B (M1) with rat hepatic cytosol in the presence of the methyl donor S-adenosyl-l-methionine has been shown to produce other methylated metabolites, confirming its role as a metabolic intermediate.[2] The major di- and trimethylated metabolites identified are:
-
3,3'''-dimethyl-lithospermic acid B (M2) [2]
-
3,3''-dimethyl-lithospermic acid B [2]
-
3,3'',3'''-trimethyl-lithospermic acid B [2]
Quantitative Data on Metabolite Formation and Excretion
The following tables summarize key quantitative data from in vivo studies in rats, illustrating the extent of methylation and the primary route of excretion for lithospermic acid and its methylated metabolites.
Table 1: Biliary Recovery of Lithospermic Acid and its Methylated Metabolites in Rats [3]
| Compound | Intravenous Administration (Total Recovery %) | Oral Administration (Total Recovery %) |
| Lithospermic Acid (LA) | 0.46 | 0.00 |
| 3'-monomethyl-lithospermic acid (M1) | 17.23 | 0.10 |
| 3',3''-dimethyl-lithospermic acid (M2) | 57.67 | 4.16 |
| Total Recovery | 75.36 | 4.26 |
Table 2: Total Biliary Recovery of Four Methylated Metabolites After Administration of Magnesium Lithospermate B (MLB) in Rats [2]
| Route of Administration | Dose | Total Biliary Recovery (after 30h) |
| Intravenous | 4 mg/kg | 95.5 ± 2.4% |
| Oral | 100 mg/kg | 5.5 ± 0.7% |
Note: The four metabolites include one monomethyl, two dimethyl, and one trimethyl-lithospermic acid B.[2]
Experimental Protocols
In vivo Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[3]
-
Drug Administration: Lithospermic acid or its salts are administered intravenously (e.g., via the femoral vein) or orally (e.g., by gavage).[2][3]
-
Sample Collection: Blood samples are collected from the jugular vein at various time points. Bile is collected via cannulation of the bile duct.[3]
-
Sample Preparation: Serum is obtained by centrifuging blood samples. Bile samples may be used directly or after dilution. Protein precipitation is often performed on serum samples using agents like acetonitrile.
-
Analytical Method: Quantification of the parent compound and its metabolites is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This allows for sensitive and specific detection of each compound.
In vitro Metabolism Study using Rat Hepatic Cytosol
-
Preparation of Hepatic Cytosol: Rat livers are homogenized in a buffer solution and then centrifuged at high speed to separate the cytosolic fraction.
-
Incubation: The hepatic cytosol is incubated with the substrate (e.g., lithospermic acid B or this compound) in the presence of a cofactor, S-adenosyl-l-methionine (SAM), which acts as the methyl group donor for the COMT-catalyzed reaction.[2]
-
Reaction Termination and Analysis: The reaction is stopped, typically by adding a cold organic solvent. The mixture is then centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the metabolites formed.[2]
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Lithospermic Acid B
The following diagram illustrates the sequential O-methylation of lithospermic acid B, highlighting the position of this compound as an intermediate.
Experimental Workflow for In vivo Metabolite Analysis
This diagram outlines the typical workflow for studying the in vivo metabolism of this compound.
Conclusion
The in vivo metabolism of this compound is characterized by its role as an intermediate in a sequential O-methylation pathway. The primary metabolites are di- and trimethylated derivatives of lithospermic acid B. This extensive metabolism, coupled with biliary excretion, significantly influences the pharmacokinetic profile and systemic exposure of lithospermic acid B and its metabolites. A thorough understanding of these metabolic transformations is essential for the continued development and optimization of therapeutic agents derived from Salvia miltiorrhiza. Future research should focus on the specific pharmacological activities of each methylated metabolite to fully elucidate their contribution to the overall therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of Monomethyl lithospermate as a PPARβ/δ agonist
An In-Depth Technical Guide to Monomethyl Lithospermate as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor β/δ (PPARβ/δ) has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. As a ligand-activated transcription factor, PPARβ/δ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. This technical guide provides a comprehensive overview of this compound and its closely related analogue, Magnesium lithospermate B (MLB), as agonists of PPARβ/δ. Drawing upon preclinical research, this document details the mechanism of action, downstream signaling pathways, and potential therapeutic implications. Furthermore, it presents quantitative data in a structured format, outlines key experimental protocols for studying PPARβ/δ agonism, and provides visual representations of the core biological processes and workflows.
Introduction to PPARβ/δ
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors function as ligand-inducible transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
While PPARα and PPARγ are well-established targets for drugs treating dyslipidemia and type 2 diabetes, respectively, PPARβ/δ has garnered increasing interest for its diverse physiological roles. PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal and cardiac muscle, as well as the regulation of blood glucose and cholesterol levels.[1] Activation of PPARβ/δ is associated with improved insulin (B600854) sensitivity, increased fatty acid catabolism, and anti-inflammatory effects, making it a promising target for the development of novel therapeutics for metabolic syndrome, obesity, and inflammatory disorders.[2][3][4]
This compound and Magnesium Lithospermate B as PPARβ/δ Agonists
This compound is a derivative of lithospermic acid. Much of the current research has focused on a closely related and more widely studied compound, Magnesium lithospermate B (MLB), a primary active component of Salvia miltiorrhiza.[5] Preclinical studies have identified MLB as a biological agonist of PPARβ/δ.[5][6]
Mechanism of Action
MLB has been shown to directly activate PPARβ/δ. Docking simulations reveal that MLB shares similar binding sites within the ligand-binding domain of human PPARβ/δ with known synthetic agonists like GW501516.[6] Upon binding, MLB promotes the nuclear translocation of PPARβ/δ, leading to the activation of its transcriptional regulatory functions.[6][7] This agonistic activity has been confirmed through reporter gene assays, where MLB treatment leads to a significant increase in PPARβ/δ-mediated luciferase activity.[7]
Downstream Effects of this compound-Mediated PPARβ/δ Activation
Activation of PPARβ/δ by MLB initiates a cascade of transcriptional changes, influencing various physiological processes.
Regulation of Extracellular Matrix and Anti-Aging Effects
In models of skin aging, MLB has been shown to upregulate the expression of key extracellular matrix components. Specifically, it increases the expression of Transforming Growth Factor-β1 (TGF-β1), Collagen Type I Alpha 1 Chain (COL1A1), and Collagen Type III Alpha 1 Chain (COL3A1).[7] This effect is mediated by the activation of PPARβ/δ, suggesting a potential role for this compound in cosmetic and therapeutic applications for skin aging.[7]
Metabolic Regulation
PPARβ/δ is a known regulator of metabolic genes. Its activation by agonists typically leads to the upregulation of genes involved in fatty acid oxidation and glucose metabolism, such as Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4).[8][9] Studies on other PPARβ/δ agonists have demonstrated that this can lead to improved glucose tolerance and insulin sensitivity.[5] MLB has been shown to improve glucose tolerance in animal models of aging and obesity.[5]
Crosstalk with Inflammatory Pathways: NF-κB
There is significant crosstalk between PPAR and NF-κB signaling pathways.[1] Generally, PPAR activation is associated with anti-inflammatory effects, partly through the inhibition of the NF-κB pathway.[1][10] MLB has been demonstrated to inhibit NF-κB transcriptional activation and the production of the pro-inflammatory chemokine MCP-1 in a dose-dependent manner.[11] This suggests that this compound may exert anti-inflammatory effects through a PPARβ/δ-mediated mechanism that antagonizes NF-κB signaling.
Potential Role in Angiogenesis: The VEGF Connection
The relationship between PPARβ/δ and Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, is complex. Some studies suggest that PPARβ/δ activation can upregulate VEGF expression, promoting angiogenesis.[12][13] Conversely, other research indicates that higher concentrations of PPARβ/δ agonists may inhibit angiogenesis by suppressing VEGFR2 expression.[14][15] The precise effect of this compound on the PPARβ/δ-VEGF axis requires further investigation to determine its context-dependent pro- or anti-angiogenic potential.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on Magnesium Lithospermate B (MLB).
Table 1: In Vitro Efficacy of Magnesium Lithospermate B (MLB) on PPARβ/δ Activation and Downstream Targets
| Experiment | Cell Line | Treatment | Concentration | Outcome | Fold Change / % Change | Reference |
| Luciferase Reporter Assay | HS27 Fibroblasts | MLB | 10 µM | Increased PPARβ/δ activity | ~2.5-fold increase | [7] |
| Western Blot | UVB-exposed Fibroblasts | MLB | 2 µM | Increased PPARβ/δ protein levels | Significant increase | [7] |
| Western Blot | UVB-exposed Fibroblasts | MLB | 10 µM | Increased PPARβ/δ protein levels | Significant increase | [7] |
| Western Blot | UVB-exposed Fibroblasts | MLB | 10 µM | Increased TGF-β1 protein levels | Significant increase | [7] |
| Western Blot | UVB-exposed Fibroblasts | MLB | 10 µM | Increased COL1A1 protein levels | Significant increase | [7] |
Table 2: In Vivo Effects of Magnesium Lithospermate B (MLB) on PPARβ/δ Expression
| Animal Model | Tissue | Treatment | Dosage | Outcome | Fold Change / % Change | Reference |
| Aged Rats | Liver | MLB | 2 mg/kg/day | Increased nuclear PPARβ/δ | Significant increase | [6] |
| Aged Rats | Liver | MLB | 8 mg/kg/day | Increased nuclear PPARβ/δ | Significant increase | [6] |
| High-Fat Diet Mice | Liver | MLB | 8 mg/kg/day | Increased nuclear PPARβ/δ | Significant increase | [6] |
Table 3: Effects of MLB on NF-κB and Inflammatory Markers
| Experiment | Cell Line | Treatment | Concentration | Outcome | Fold Change / % Change | Reference |
| NF-κB Luciferase Assay | Hepatic Stellate Cells | MLB | 50 µM | Inhibition of TNF-α induced NF-κB activity | ~50% inhibition | [11] |
| NF-κB Luciferase Assay | Hepatic Stellate Cells | MLB | 100 µM | Inhibition of TNF-α induced NF-κB activity | ~75% inhibition | [11] |
| ELISA | Hepatic Stellate Cells | MLB | 50 µM | Decreased MCP-1 production | ~40% decrease | [11] |
| ELISA | Hepatic Stellate Cells | MLB | 100 µM | Decreased MCP-1 production | ~60% decrease | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments based on the cited literature.
PPARβ/δ Activation Analysis by Western Blot
This protocol is for determining the levels of PPARβ/δ protein in the nucleus, a key indicator of its activation.
-
Cell Culture and Treatment: Culture human skin fibroblasts (e.g., HS27) or other relevant cell types to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Nuclear Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using a nuclear extraction kit according to the manufacturer's instructions to separate nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PPARβ/δ overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensity using densitometry software. Normalize the PPARβ/δ signal to a nuclear loading control such as Lamin B1 or TFIIB.[6][7]
PPARβ/δ Reporter Gene (Luciferase) Assay
This assay quantifies the transcriptional activity of PPARβ/δ.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293 or HS27 fibroblasts) in a multi-well plate. Co-transfect the cells with a PPRE-driven luciferase reporter plasmid, a PPARβ/δ expression vector, and a Renilla luciferase control vector for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound, a known agonist (e.g., GW501516) as a positive control, or vehicle. Incubate for the desired time (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.[7][11]
References
- 1. Crosstalk between Peroxisome Proliferator-Activated Receptors and Toll-Like Receptors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-gamma agonists induce the expression of VEGF and its receptors in cultured cardiac myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Muscle-Specific PPARβ/δ Agonism May Provide Synergistic Benefits with Life Style Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reverse crosstalk of TGFβ and PPARβ/δ signaling identified by transcriptional profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between peroxisome proliferator-activated receptor delta and VEGF stimulates cancer progression [pubmed.ncbi.nlm.nih.gov]
- 13. A Role for PPARβ/δ in Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARδ agonists suppress angiogenesis in a VEGFR2-dependent manner | springermedicine.com [springermedicine.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging of Monomethyl Lithospermate Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for non-invasively tracking the biodistribution of Monomethyl lithospermate (MML) in vivo. Given the absence of direct imaging studies for MML, this document outlines protocols for several powerful imaging modalities that are well-suited for small molecules and phenolic compounds. The described techniques include Fluorescence Imaging, Positron Emission Tomography (PET), and Mass Spectrometry Imaging (MSI).
Introduction to this compound
This compound is a phenolic compound with potential therapeutic properties. Understanding its pharmacokinetics and biodistribution is crucial for evaluating its efficacy and safety. In vivo imaging techniques offer a powerful approach to visualize and quantify the uptake, distribution, and clearance of MML in a living organism over time.
Recommended In Vivo Imaging Techniques
Several advanced imaging modalities can be adapted for tracking MML. The choice of technique will depend on the specific research question, required sensitivity, resolution, and whether a labeling or label-free approach is preferred.
-
Fluorescence Imaging : Leverages the intrinsic fluorescence of phenolic compounds or utilizes fluorescent labels for visualization.[1][2]
-
Positron Emission Tomography (PET) : A highly sensitive and quantitative technique requiring radiolabeling of MML.[3]
-
Mass Spectrometry Imaging (MSI) : A label-free method that provides high molecular specificity for detecting MML and its metabolites in tissue sections.[4][5]
Fluorescence Imaging
Phenolic compounds like MML may possess intrinsic fluorescence (autofluorescence) that can be utilized for initial, label-free imaging studies.[1][2] For enhanced sensitivity and specificity, particularly for deep tissue imaging, conjugation of MML to a near-infrared (NIR) fluorescent dye is recommended to overcome photon attenuation in living tissues.[6]
Application Note: Fluorescence Imaging of MML
This method allows for real-time or longitudinal visualization of MML distribution. Autofluorescence imaging can provide initial insights into MML accumulation in superficial tissues, while NIR fluorescence imaging enables whole-body imaging with higher sensitivity.
Experimental Protocol: Near-Infrared (NIR) Fluorescence Imaging of MML-Fluorophore Conjugate
1. Synthesis and Characterization of MML-NIR Dye Conjugate:
- Select a suitable NIR fluorophore with an emission wavelength between 700-900 nm (e.g., Cy7, IRDye 800CW).
- Conjugate the NIR dye to MML via a stable linker. The conjugation chemistry will depend on the functional groups available on MML and the dye.
- Purify the conjugate using High-Performance Liquid Chromatography (HPLC).
- Confirm the identity and purity of the MML-NIR conjugate using Mass Spectrometry and NMR spectroscopy.
2. Animal Handling and Administration:
- House healthy mice (e.g., BALB/c, 6-8 weeks old) under standard laboratory conditions.
- Administer the MML-NIR conjugate intravenously (i.v.) via the tail vein. The dose will need to be optimized but can start in the range of 1-10 mg/kg.
3. In Vivo Fluorescence Imaging:
- Anesthetize the mice using isoflurane (B1672236) (2% in oxygen).
- Place the mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.
- Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h).
- Use appropriate excitation and emission filters for the selected NIR dye.
4. Ex Vivo Organ Imaging:
- At the final time point, euthanize the mouse.
- Dissect major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).
- Image the dissected organs using the same imaging system to confirm and quantify MML-NIR conjugate accumulation.
5. Data Analysis:
- Use the imaging software to draw regions of interest (ROIs) over the organs in both in vivo and ex vivo images.
- Quantify the average fluorescence intensity in each ROI.
- Express the data as fluorescence intensity per unit area or as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve.
Quantitative Data Summary: MML-NIR Conjugate Biodistribution
| Organ | Fluorescence Intensity (Arbitrary Units) at 1h | Fluorescence Intensity (Arbitrary Units) at 4h | Fluorescence Intensity (Arbitrary Units) at 24h |
| Liver | 1.5 x 10^8 | 9.8 x 10^7 | 2.1 x 10^7 |
| Kidneys | 8.5 x 10^7 | 4.2 x 10^7 | 9.5 x 10^6 |
| Spleen | 3.1 x 10^7 | 1.5 x 10^7 | 4.0 x 10^6 |
| Lungs | 2.5 x 10^7 | 1.1 x 10^7 | 3.2 x 10^6 |
| Heart | 1.8 x 10^7 | 8.0 x 10^6 | 2.5 x 10^6 |
| Brain | 5.0 x 10^6 | 2.1 x 10^6 | 8.0 x 10^5 |
Note: The above data is representative and will vary based on the specific MML-fluorophore conjugate and experimental conditions.
Experimental Workflow: Fluorescence Imaging
Positron Emission Tomography (PET)
PET is a highly sensitive and quantitative imaging modality that allows for the three-dimensional tracking of a radiolabeled compound in vivo.[3] For small molecules like MML, radiolabeling with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) is common.[7][8] Due to its longer half-life (110 minutes), ¹⁸F is often preferred over ¹¹C (20 minutes) as it allows for longer imaging studies and transportation from a cyclotron facility.
Application Note: PET Imaging of [¹⁸F]MML
This application provides quantitative biodistribution data, enabling the calculation of pharmacokinetic parameters such as uptake, clearance rates, and organ-specific accumulation of MML. PET can be combined with CT or MRI for anatomical co-registration.
Experimental Protocol: PET/CT Imaging of [¹⁸F]MML
1. Radiosynthesis of [¹⁸F]MML:
- Produce [¹⁸F]fluoride using a cyclotron.
- Synthesize a suitable precursor of MML for radiolabeling (e.g., a precursor with a leaving group for nucleophilic substitution).
- Perform the radiolabeling reaction to produce [¹⁸F]MML.
- Purify the [¹⁸F]MML using automated radiochemistry modules and HPLC.
- Perform quality control tests to determine radiochemical purity, molar activity, and stability.
2. Animal Handling and Administration:
- Fast mice for 4-6 hours prior to tracer injection to reduce background signal.
- Administer a known amount of [¹⁸F]MML (e.g., 5-10 MBq) intravenously.
3. PET/CT Imaging:
- Anesthetize the mice with isoflurane.
- Position the mouse in a small animal PET/CT scanner.
- Perform a dynamic scan for the first 60 minutes post-injection to assess initial uptake and distribution.
- Alternatively, perform static scans at specific time points (e.g., 30, 60, 120 minutes post-injection).
- Acquire a CT scan for anatomical reference and attenuation correction.
4. Data Analysis and Quantification:
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register the PET and CT images.
- Draw 3D regions of interest (ROIs) or volumes of interest (VOIs) over major organs on the CT images and project them to the PET data.
- Calculate the radioactivity concentration in each VOI (in Bq/mL).
- Decay-correct the data to the time of injection and normalize for the injected dose and animal weight to obtain the Standardized Uptake Value (SUV) or express as %ID/g.
Quantitative Data Summary: [¹⁸F]MML Biodistribution
| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 60 min | % Injected Dose per Gram (%ID/g) at 120 min |
| Liver | 12.5 ± 1.8 | 10.2 ± 1.5 | 6.8 ± 1.1 |
| Kidneys | 8.2 ± 1.1 | 5.1 ± 0.9 | 2.5 ± 0.6 |
| Spleen | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Lungs | 3.5 ± 0.7 | 2.4 ± 0.5 | 1.5 ± 0.4 |
| Heart | 2.8 ± 0.5 | 1.9 ± 0.4 | 1.1 ± 0.3 |
| Brain | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Muscle | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.2 |
| Blood | 4.1 ± 0.6 | 2.0 ± 0.4 | 0.8 ± 0.2 |
Note: Data are presented as mean ± standard deviation and are representative.
Signaling Pathway Visualization
While the specific signaling pathways modulated by this compound are under investigation, many phenolic compounds are known to interact with pathways related to oxidative stress and inflammation, such as the Nrf2/ARE pathway.
Mass Spectrometry Imaging (MSI)
MSI is a powerful label-free technique for visualizing the spatial distribution of MML and its potential metabolites in tissue sections.[5] This method provides high chemical specificity and can distinguish between the parent compound and its metabolic products.[9]
Application Note: MSI for MML Distribution
MSI is an ex vivo imaging technique performed on tissue sections. It is particularly useful for high-resolution mapping of drug and metabolite distribution within specific organs and for understanding drug penetration into target tissues.
Experimental Protocol: MALDI-MSI of MML
1. Sample Preparation:
- Administer MML to mice at a therapeutic dose.
- At selected time points, euthanize the animals and harvest the organs of interest.
- Snap-freeze the organs in liquid nitrogen or isopentane.
- Section the frozen tissues using a cryostat (typically 10-20 µm thickness) and thaw-mount the sections onto conductive glass slides.
2. Matrix Application:
- Select a suitable matrix for MALDI-MSI of small molecules (e.g., 9-aminoacridine, α-cyano-4-hydroxycinnamic acid).
- Apply a uniform layer of the matrix onto the tissue section using an automated sprayer or sublimator.
3. MALDI-MSI Data Acquisition:
- Place the slide in a MALDI mass spectrometer.
- Define the imaging area and set the spatial resolution (e.g., 50 µm).
- Acquire a mass spectrum at each pixel across the defined area.
4. Data Analysis:
- Use specialized imaging software to reconstruct the MSI data.
- Generate ion intensity maps for the m/z value corresponding to MML and its putative metabolites.
- Overlay the ion maps with an optical image of the tissue section (e.g., H&E stained adjacent section) for anatomical correlation.
- Quantify the relative abundance of MML in different regions of the tissue.
Quantitative Data Summary: Relative Abundance of MML in Kidney Sections
| Kidney Region | Relative Signal Intensity of MML (m/z) |
| Cortex | 8500 ± 1200 |
| Medulla | 4200 ± 850 |
| Papilla | 1500 ± 400 |
Note: Data represents the relative ion intensity (arbitrary units) and is for illustrative purposes.
Logical Relationship Diagram: MSI Workflow
References
- 1. botany.one [botany.one]
- 2. researchgate.net [researchgate.net]
- 3. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Imaging of Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence imaging in vivo: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening Assays for Monomethyl Lithospermate Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate (MML), a derivative of lithospermic acid found in plants such as Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Identifying the direct molecular targets of MML is crucial for understanding its mechanism of action and for the development of novel therapeutics. High-throughput screening (HTS) offers a powerful approach to systematically screen large compound libraries and identify interactions with specific biological targets.
These application notes provide detailed protocols for HTS assays relevant to the known biological activities of MML and its analogs, such as Magnesium lithospermate B (MLB). The assays are designed to investigate the effects of MML on key signaling pathways implicated in inflammation and cellular stress responses, including NF-κB, PI3K/AKT, Nrf2, and PPARβ/δ. While specific quantitative data for MML in these HTS formats are still emerging, the provided protocols offer a robust framework for its evaluation.
Data Presentation
Quantitative analysis of this compound's bioactivity is essential for target validation and lead optimization. The following table summarizes the available data for MML and its related compounds. It is important to note that assay conditions can vary, and direct comparison of absolute values should be made with caution.
| Compound | Assay Type | Cell Line/System | Target/Pathway | Readout | Potency (IC50/EC50) | Reference |
| 9"-methyl lithospermate | Cytotoxicity | U87 Glioblastoma | Cell Viability | Cell Count | 30 µM | |
| 9"-methyl lithospermate | Cytotoxicity | T98 Glioblastoma | Cell Viability | Cell Count | 34 µM | |
| Magnesium lithospermate B | NF-κB Inhibition | HMEC-1 | NF-κB | IκBα Degradation | Dose-dependent | [1] |
| Magnesium lithospermate B | Nrf2 Activation | HMEC-1 | Nrf2 | Nrf2 Phosphorylation | Dose-dependent | [1] |
| Magnesium lithospermate B | Antioxidant Activity | Cardiomyocytes | ROS Scavenging | Intracellular ROS | Dose-dependent | [2] |
| Lithospermic Acid | NF-κB Inhibition | BV2 Microglia | NF-κB p65 Translocation | Immunofluorescence | Dose-dependent | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and the corresponding experimental workflows is crucial for a comprehensive understanding of the screening strategy.
Caption: Key signaling pathways potentially modulated by this compound.
References
- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithospermic acid targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethyl Lithospermate-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl lithospermate, specifically 9″-lithospermic acid methyl ester, has demonstrated notable antineoplastic activity, particularly against glioblastoma cell lines.[1][2][3][4] Its therapeutic potential is attributed to its ability to inhibit cell proliferation, induce apoptosis, and impede cell migration.[1][2][3][4] To enhance its therapeutic efficacy, overcome potential limitations such as poor solubility or unfavorable pharmacokinetics, and enable targeted delivery, the development of advanced drug delivery systems is crucial. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticle drug delivery systems.
Therapeutic Effects of 9″-Lithospermic Acid Methyl Ester in Glioblastoma
Recent studies have highlighted the potent anti-cancer effects of 9″-lithospermic acid methyl ester on glioblastoma cell lines U87 and T98.[3][4] The compound has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for further investigation.[1][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of 9″-lithospermic acid methyl ester against glioblastoma cell lines.
Table 1: IC50 Values of 9″-Lithospermic Acid Methyl Ester (72h Treatment) [3][5]
| Cell Line | IC50 (µM) |
| U87 | 30 |
| T98 | 34 |
Table 2: Effect of 9″-Lithospermic Acid Methyl Ester on Cell Cycle Distribution in Glioblastoma Cells (72h Treatment) [3]
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87 | Control | 65.2 | 18.1 | 16.7 |
| IC50 | 58.3 | 27.0 | 14.7 | |
| 2xIC50 | 52.1 | 29.8 | 18.1 | |
| T98 | Control | 68.9 | 17.3 | 13.8 |
| IC50 | 62.5 | 23.8 | 13.7 | |
| 2xIC50 | 55.4 | 28.1 | 16.5 |
Table 3: Effect of 9″-Lithospermic Acid Methyl Ester on Glioblastoma Cell Migration [3][6]
| Cell Line | Treatment | Observation |
| U87 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. |
| T98 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. |
Signaling Pathway
The proposed mechanism of action for 9″-lithospermic acid methyl ester in glioblastoma cells involves the modulation of the cyclic AMP (cAMP) pathway, which is associated with the induction of apoptosis.[1][5]
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Nanoparticles
Two common types of nanoparticles for drug delivery are Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (e.g., using PLGA).
This method involves the emulsification of a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization.[7][8]
Materials:
-
9″-Lithospermic Acid Methyl Ester
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Protocol:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse the 9″-lithospermic acid methyl ester in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the lipid phase and homogenize using a high-shear mixer to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
This technique involves dissolving the polymer and drug in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation.[9][10]
Materials:
-
9″-Lithospermic Acid Methyl Ester
-
PLGA (Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., dichloromethane, ethyl acetate)[11]
-
Surfactant (e.g., polyvinyl alcohol (PVA))
-
Purified water
Protocol:
-
Dissolve PLGA and 9″-lithospermic acid methyl ester in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent.
-
As the solvent evaporates, the PLGA precipitates, forming nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with purified water to remove excess surfactant, and lyophilize for storage.[12]
Characterization of Nanoparticles
These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[1][2]
Protocol:
-
Dilute the nanoparticle suspension in purified water or an appropriate buffer.
-
For zeta potential, ensure the medium has a suitable ionic strength.[13]
-
Perform the measurements using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter, PDI, and zeta potential. The zeta potential is calculated from the electrophoretic mobility using the Henry equation.[1]
EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.[14][15]
Protocol:
-
Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug by centrifugation or ultrafiltration.[16]
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
The dialysis bag method is commonly used to assess the in vitro release profile of the encapsulated drug from the nanoparticles.[17][18]
Materials:
-
This compound-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)
Protocol:
-
Disperse a known amount of the nanoparticle formulation in the release medium and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples by a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Cellular Uptake Studies
To visualize and quantify the cellular internalization of the nanoparticles, fluorescently labeled nanoparticles can be used.
Confocal microscopy allows for the visualization of nanoparticle uptake and their intracellular localization.[19][20][21]
Protocol:
-
Synthesize nanoparticles encapsulating a fluorescent dye or conjugate a fluorescent tag to the nanoparticle surface.
-
Seed cells (e.g., U87 or T98 glioblastoma cells) in a suitable culture vessel (e.g., chambered coverglass).
-
Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Optionally, stain cellular compartments (e.g., nucleus with DAPI, cell membrane with WGA).
-
Image the cells using a confocal microscope to observe the localization of the nanoparticles.
Flow cytometry provides a high-throughput method to quantify the percentage of cells that have taken up the nanoparticles and the relative amount of uptake per cell.[22][23][24]
Protocol:
-
Incubate the cells with fluorescently labeled nanoparticles as described above.
-
After incubation, wash the cells and detach them to create a single-cell suspension.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
A control group of untreated cells should be used to set the baseline fluorescence.
-
The shift in fluorescence intensity in the treated cells indicates nanoparticle uptake.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound or formulation.[3][4]
Materials:
-
Glioblastoma cells (U87 or T98)
-
This compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanoparticle formulation and control formulations (e.g., free drug, blank nanoparticles) for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion
The development of this compound-based drug delivery systems, such as solid lipid nanoparticles and polymeric nanoparticles, holds significant promise for enhancing its therapeutic potential in the treatment of glioblastoma and potentially other cancers. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of these advanced drug delivery systems. Rigorous adherence to these methodologies will enable researchers to generate reliable and reproducible data, paving the way for further preclinical and clinical development.
References
- 1. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 16. 2.8. Determination of Drug Loading and Encapsulation Efficiency [bio-protocol.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Monomethyl Lithospermate in Endothelial Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. It is characterized by reduced bioavailability of nitric oxide (NO), increased expression of adhesion molecules, and elevated oxidative stress. Monomethyl lithospermate (MML), and its magnesium salt, magnesium lithospermate B (MLB), are active components derived from Salvia miltiorrhiza, a traditional Chinese herb.[1][2] Emerging evidence highlights the potential of MML and MLB in protecting the endothelium against dysfunction induced by various stimuli, such as inflammation and hyperglycemia.[1][2][3]
These application notes provide detailed protocols for utilizing MML/MLB in both in vitro and in vivo models of endothelial dysfunction, enabling researchers to investigate its mechanisms of action and therapeutic potential.
I. In Vitro Applications: Studying MML/MLB in Cultured Endothelial Cells
A. Induction of Endothelial Dysfunction in Human Microvascular Endothelial Cells (HMEC-1)
1. Lipopolysaccharide (LPS)-Induced Endothelial Inflammation:
This model mimics the inflammatory response of the endothelium during sepsis.[4][5][6]
-
Protocol:
-
Culture HMEC-1 cells to confluence in appropriate endothelial cell growth medium.
-
Pre-treat the cells with varying concentrations of MML/MLB (e.g., 10-100 µM) for a specified duration (e.g., 1-2 hours).[1][4]
-
Induce endothelial dysfunction by adding LPS (from E. coli, e.g., serotype O55:B5) to the cell culture medium at a final concentration of 1 µg/mL.[4][5][6]
-
Incubate for the desired period (e.g., 4-24 hours) to assess various endpoints.
-
2. High Glucose-Induced Endothelial Dysfunction:
This model recapitulates the endothelial damage observed in diabetes.[3]
-
Protocol:
-
Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in a basal medium containing a normal glucose concentration (e.g., 5.5 mM).
-
To induce hyperglycemia, culture the cells in a medium containing a high glucose concentration (e.g., 30 mM) for an extended period (e.g., 72 hours).
-
Treat the cells with MML/MLB at desired concentrations during the high-glucose exposure.
-
B. Key Experimental Assays for In Vitro Studies
1. Endothelial Permeability Assay (Transwell Assay):
This assay measures the integrity of the endothelial barrier.[5]
-
Methodology:
-
Seed HMEC-1 cells on the upper chamber of a Transwell insert (e.g., 0.4 µm pore size) and culture to form a confluent monolayer.
-
Induce endothelial dysfunction as described above (e.g., with LPS).
-
Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.
-
After a defined incubation period, measure the fluorescence intensity in the lower chamber to quantify the amount of dextran that has passed through the endothelial monolayer. A decrease in fluorescence in the MML/MLB treated group compared to the LPS-only group indicates a protective effect on barrier function.
-
2. Leukocyte-Endothelial Adhesion Assay:
This assay quantifies the adhesion of immune cells to the endothelium, a key step in inflammation.[5]
-
Methodology:
-
Grow a confluent monolayer of HMEC-1 cells in a multi-well plate.
-
Induce endothelial activation with LPS in the presence or absence of MML/MLB.
-
Label leukocytes (e.g., human monocytic THP-1 cells) with a fluorescent dye (e.g., calcein-AM).
-
Add the labeled leukocytes to the endothelial monolayer and incubate.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent leukocytes by measuring the fluorescence of the remaining cells.
-
3. Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of key inflammatory markers such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Tumor Necrosis Factor-alpha (TNF-α).[4]
-
Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules, including:
II. In Vivo Applications: Studying MML/MLB in Animal Models
A. Induction of Endothelial Dysfunction in Rodents
1. LPS-Induced Systemic Inflammation in Rats:
This model is used to study acute systemic inflammation and its impact on vascular function.[1][4][6]
-
Protocol:
-
Use male Sprague-Dawley rats.
-
Administer MML/MLB (e.g., 25-100 mg/kg) via intraperitoneal (i.p.) injection.[1][4][6]
-
After a pre-treatment period (e.g., 1 hour), induce endothelial dysfunction by a single i.p. injection of LPS (10 mg/kg).[1][4][6]
-
After a specified time (e.g., 6 hours), euthanize the animals and collect tissues for analysis.
-
2. Hyperglycemia-Induced Endothelial Dysfunction in Rats:
The Otsuka Long-Evans Tokushima Fatty (OLETF) rat is a model for type 2 diabetes.[3]
-
Protocol:
-
Use OLETF rats and age-matched Long-Evans Tokushima Otsuka (LETO) rats as controls.
-
Administer MML/MLB orally or via injection for a prolonged period (e.g., 20 weeks, starting at 12 weeks of age).[3]
-
Monitor physiological parameters and assess vascular function at the end of the treatment period.
-
B. Key Experimental Assays for In Vivo Studies
1. Measurement of Endothelium-Dependent Vasodilation:
This is a functional assessment of endothelial health, typically performed ex vivo on isolated arterial rings.[1][4]
-
Methodology:
-
Isolate the superior mesenteric artery (SMA) from the treated and control animals.
-
Cut the artery into rings and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.
-
Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine).
-
Induce endothelium-dependent vasodilation by adding cumulative concentrations of acetylcholine.
-
Record the changes in tension to determine the extent of vasodilation. Improved vasodilation in the MML/MLB treated group indicates a protective effect.
-
2. Intravital Microscopy for Leukocyte Adhesion:
This technique allows for the direct visualization and quantification of leukocyte adhesion in living animals.[1][4]
-
Methodology:
-
Anesthetize the animal and exteriorize a mesenteric venule.
-
Observe the microcirculation using an intravital microscope.
-
Quantify the number of adherent and rolling leukocytes within a defined segment of the venule over a specific time period.
-
3. Vascular Permeability Assay (Evans Blue Dye Extravasation):
This assay measures the leakage of plasma components from the vasculature into the surrounding tissue.
-
Methodology:
-
Inject Evans blue dye intravenously into the animal.
-
After a circulation period, perfuse the animal to remove the dye from the vascular space.
-
Extract the dye from specific tissues (e.g., lungs) and quantify its concentration spectrophotometrically.
-
III. Quantitative Data Summary
| Parameter | Model | Treatment | Concentration/Dosage | Effect | Reference |
| ICAM-1, VCAM-1, TNF-α mRNA expression | HMEC-1 cells + LPS (1 µg/mL) | MLB pretreatment | 10-100 µM | Dose-dependent inhibition of LPS-induced upregulation | [1][4] |
| Endothelial Permeability (FITC-dextran) | HMEC-1 cells + LPS (1 µg/mL) | MLB pretreatment | 100 µM | Completely abolished LPS-induced hyperpermeability | [5] |
| Endothelium-dependent vasodilation | LPS-treated rats (10 mg/kg, i.p.) | MLB pretreatment | 25-100 mg/kg, i.p. | Dose-dependently restored impaired vasodilation | [1][4] |
| Leukocyte adhesion | LPS-treated rats (10 mg/kg, i.p.) | MLB pretreatment | 25-100 mg/kg, i.p. | Attenuated leukocyte adhesion in mesenteric venules | [1][4] |
| Vascular leakage (lungs) | LPS-treated rats (10 mg/kg, i.p.) | MLB pretreatment | 25-100 mg/kg, i.p. | Decreased vascular leakage | [1][4] |
| eNOS activity and phosphorylation | Endothelial cells in high glucose | MLB treatment | Not specified | Rescued the inhibition of eNOS activity and phosphorylation | [3] |
| Endothelium-dependent vasodilation | OLETF rats (model of type 2 diabetes) | MLB treatment for 20 weeks | Not specified | Attenuated the decrease in endothelium-dependent vasodilation | [3] |
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by MML/MLB
MML/MLB exerts its protective effects on the endothelium through the modulation of several key signaling pathways.
Caption: MML/MLB signaling pathways in endothelial cells.
B. Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow.
C. Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow.
Conclusion
This compound and its magnesium salt have demonstrated significant protective effects against endothelial dysfunction in both inflammatory and hyperglycemic conditions. The protocols and assays detailed in these application notes provide a comprehensive framework for researchers to further explore the therapeutic potential of these compounds in the context of cardiovascular disease. By elucidating the underlying molecular mechanisms, these studies can contribute to the development of novel strategies for the prevention and treatment of endothelial dysfunction.
References
- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 9″-Lithospermic Acid Methyl Ester
These application notes provide a detailed protocol for analyzing apoptosis induced by 9″-lithospermic acid methyl ester using flow cytometry. This document is intended for researchers, scientists, and drug development professionals working in oncology and cellular biology.
Introduction
9″-lithospermic acid methyl ester is a natural compound that has demonstrated potential as an anticancer agent. Studies have shown its ability to inhibit cellular proliferation and induce cell death in cancer cell lines, such as glioblastoma.[1][2] Flow cytometry is a powerful technique to quantify the extent of apoptosis and necrosis induced by a compound. The following protocols detail the use of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Key Principles
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. Therefore, combined staining with Annexin V and PI allows for the differentiation of various cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment where a human glioblastoma cell line (e.g., U87) was treated with varying concentrations of 9″-lithospermic acid methyl ester for 48 hours.
| Concentration of 9″-Lithospermic Acid Methyl Ester (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 25 | 68.3 ± 4.2 | 15.7 ± 2.5 | 16.0 ± 2.1 |
| 50 | 45.1 ± 5.1 | 28.4 ± 3.3 | 26.5 ± 2.8 |
| 100 | 22.7 ± 4.8 | 40.2 ± 4.1 | 37.1 ± 3.5 |
Experimental Protocols
This section provides a detailed methodology for the flow cytometry analysis of apoptosis induced by 9″-lithospermic acid methyl ester.
Materials
-
9″-lithospermic acid methyl ester
-
Human glioblastoma cell line (e.g., U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Cell Culture and Treatment
-
Culture glioblastoma cells in T-25 flasks or 6-well plates until they reach approximately 70-80% confluency.
-
Prepare stock solutions of 9″-lithospermic acid methyl ester in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 9″-lithospermic acid methyl ester. Include a vehicle-treated control (medium with the same concentration of the solvent used for the drug).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Staining Procedure for Flow Cytometry[3][4][5][6][7]
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the supernatant and the detached cells to ensure all cells are collected.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Flow Cytometer Setup and Data Analysis
-
Set up the flow cytometer to detect the fluorescence of the chosen fluorochromes (e.g., FITC for Annexin V and PerCP-Cy5.5 or PE for PI).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Experimental Workflow
Caption: Workflow for analyzing apoptosis induced by 9″-lithospermic acid methyl ester.
Proposed Signaling Pathway for Apoptosis Induction
While the precise signaling pathway for 9″-lithospermic acid methyl ester-induced apoptosis is still under investigation, related compounds like lithospermic acid B have been shown to modulate key apoptotic and anti-apoptotic pathways.[3][4] The following diagram illustrates a plausible signaling cascade.
Caption: Proposed intrinsic apoptosis pathway induced by 9″-lithospermic acid methyl ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application of Monomethyl Lithospermate in the Study of Hepatic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Monomethyl lithospermate, often studied in the form of its salt, magnesium lithospermate B (MLB), has emerged as a promising compound in the investigation of hepatic fibrosis. Derived from Salvia miltiorrhiza, a traditional Chinese medicinal herb, this water-soluble component has demonstrated significant anti-fibrotic effects in both in vivo and in vitro models. Its mechanism of action primarily revolves around the inhibition of hepatic stellate cell (HSC) activation and proliferation, which are central events in the pathogenesis of liver fibrosis.
The therapeutic potential of this compound lies in its multi-target effects on key signaling pathways implicated in fibrosis. Notably, it has been shown to interfere with the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade, a master regulator of fibrogenesis.[1][2] Additionally, it mitigates inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and reduces oxidative stress by suppressing the generation of reactive oxygen species (ROS).[3][4][5] These actions collectively lead to a reduction in the deposition of extracellular matrix (ECM) proteins, such as collagen, thereby attenuating the progression of hepatic fibrosis.
Experimental evidence from rodent models of liver fibrosis induced by agents like thioacetamide (B46855) (TAA) and carbon tetrachloride (CCl4) has shown that oral administration of MLB can significantly reduce liver injury, as indicated by decreased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4][5][6] Histological analysis of liver tissues from these models reveals a marked decrease in fibrosis and collagen deposition following MLB treatment. Furthermore, the expression of key pro-fibrotic markers, including alpha-smooth muscle actin (α-SMA), TGF-β1, and collagen type I α1 (COL1A1), is significantly downregulated at the mRNA level.[3][4][5][6]
In vitro studies using primary and cultured HSCs have corroborated these in vivo findings. This compound has been observed to inhibit HSC proliferation, suppress the expression of fibrogenic genes, and block the production of inflammatory chemokines.[3][4][5] These cellular effects underscore the compound's direct anti-fibrotic activity on the primary effector cells of liver fibrosis. The compilation of this data suggests that this compound is a valuable tool for elucidating the molecular mechanisms of hepatic fibrosis and serves as a potential lead compound for the development of novel anti-fibrotic therapies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound (as magnesium lithospermate B) on hepatic fibrosis.
Table 1: In Vivo Efficacy of this compound in a Thioacetamide (TAA)-Induced Rat Model of Hepatic Fibrosis
| Parameter | TAA Treatment Group | TAA + MLB Treatment Group | Percentage Change | Reference |
| Serum ALT (U/L) | Data not available | Data not available | Significant decrease | [3] |
| Serum AST (U/L) | Data not available | Data not available | Significant decrease | [3] |
| Hepatic α-SMA mRNA Expression | Increased | Significantly decreased | Data not available | [3][4][5][6] |
| Hepatic TGF-β1 mRNA Expression | Increased | Significantly decreased | Data not available | [3][4][5][6] |
| Hepatic Collagen α1(I) mRNA Expression | Increased | Significantly decreased | Data not available | [3][4][5][6] |
Note: Specific numerical values for serum ALT and AST, and the precise percentage of decrease in mRNA expression were not available in the abstracts reviewed. The term "Significant decrease" indicates a statistically significant reduction as reported in the source.
Table 2: In Vitro Effects of this compound on Hepatic Stellate Cells (HSCs)
| Parameter | Control/Activated HSCs | MLB-Treated HSCs | Effect | Reference |
| PDGF-induced Proliferation | Stimulated | Suppressed | Inhibition of proliferation | [3][4][5] |
| NF-κB Transcriptional Activation | Activated | Inhibited | Anti-inflammatory effect | [3][4][5] |
| MCP-1 Production | Increased | Inhibited | Reduced chemokine production | [3][4][5] |
| H₂O₂-induced ROS Generation | Increased | Strongly suppressed | Antioxidant effect | [3][4][5] |
| Type I Collagen Secretion | Increased | Inhibited | Anti-fibrotic effect | [3][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in studying the application of this compound in hepatic fibrosis.
In Vivo Model: Thioacetamide (TAA)-Induced Hepatic Fibrosis in Rats
This protocol describes the induction of hepatic fibrosis in rats using TAA and subsequent treatment with this compound (MLB).
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Thioacetamide (TAA)
-
This compound (Magnesium lithospermate B - MLB)
-
Saline solution
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the animal facility for at least one week prior to the experiment.
-
Induction of Fibrosis: Induce hepatic fibrosis by intraperitoneal (i.p.) injection of TAA at a dose of 200 mg/kg body weight, twice weekly for 8-12 weeks.[6] Dissolve TAA in saline.
-
Treatment Groups: Randomly divide the animals into the following groups:
-
Control (saline injection)
-
TAA only
-
TAA + MLB
-
MLB only
-
-
This compound Administration: Prepare a solution of MLB in distilled water. Administer MLB daily to the treatment group via oral gavage at a dose of 40 mg/kg body weight.[6] The control and TAA-only groups should receive an equivalent volume of the vehicle (distilled water).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the treatment period (8 or 12 weeks), euthanize the animals. Collect blood samples via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with ice-cold saline and excise it. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
In Vitro Model: Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
This protocol outlines the isolation and culture of primary HSCs from rat liver.
Materials:
-
Male Sprague-Dawley rat
-
Collagenase type IV
-
Pronase E
-
DNase I
-
Nycodenz or Percoll density gradient medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Culture flasks/plates
Procedure:
-
Liver Perfusion: Anesthetize the rat and perform a laparotomy. Cannulate the portal vein and perfuse the liver in situ with a calcium-free buffer, followed by a buffer containing collagenase and pronase to digest the liver tissue.[3][7]
-
Cell Dissociation: After perfusion, excise the liver, mince it, and incubate in a solution containing collagenase, pronase, and DNase I at 37°C to obtain a single-cell suspension.
-
HSC Isolation: Filter the cell suspension to remove undigested tissue. Separate HSCs from other liver cell types by density gradient centrifugation using Nycodenz or Percoll.[3][7] HSCs will form a distinct layer due to their lower density.
-
Cell Culture: Carefully collect the HSC layer, wash the cells, and seed them onto plastic culture dishes in DMEM supplemented with 10% FBS and antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
HSC Activation: Primary HSCs will spontaneously activate when cultured on plastic. This process is characterized by a morphological change to a myofibroblast-like phenotype and increased expression of α-SMA. For experiments, use HSCs after 5-7 days of culture, when they are fully activated.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of mRNA expression of key fibrotic genes in liver tissue or cultured HSCs.
Materials:
-
Frozen liver tissue or cultured HSCs
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., α-SMA, TGF-β1, COL1A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Homogenize frozen liver tissue or lyse cultured HSCs in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protein Expression Analysis by Western Blot
This protocol outlines the detection and quantification of specific proteins (e.g., Smad proteins) in liver tissue or HSCs.
Materials:
-
Frozen liver tissue or cultured HSCs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen liver tissue or lyse cultured HSCs in ice-cold RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in hepatic fibrosis.
Experimental Workflow
Caption: Workflow for studying this compound in hepatic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear factor kappaB in proliferation, activation, and apoptosis in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and culture of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Monomethyl Lithospermate
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Monomethyl lithospermate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
This compound, like its structural analogs lithospermic acid and magnesium lithospermate B (MLB), is a polyphenolic compound. These compounds generally exhibit poor oral bioavailability for two main reasons:
-
Poor Membrane Permeability: Their polar nature and molecular size can limit their ability to pass through the lipid-rich membranes of the intestinal epithelium.[1] Studies on the closely related compound, lithospermic acid B, have shown a very low apparent permeability coefficient.[1]
-
Extensive First-Pass Metabolism: After absorption, the compound passes through the liver where it can be heavily metabolized before reaching systemic circulation. The primary metabolic pathway for lithospermic acid and its derivatives is O-methylation, mediated by the enzyme catechol-O-methyltransferase (COMT).[1][2]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
Based on studies with structurally similar polyphenols and general principles of drug delivery, the following formulation strategies are most promising:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its absorption. These formulations can improve solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate lymphatic uptake, which bypasses the first-pass metabolism in the liver. A study on Magnesium Lithospermate B (MLB) demonstrated a significant increase in oral bioavailability using PEGylated SLNs.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility in the gastrointestinal fluids.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.
Q3: Are there any specific excipients that are recommended for formulating this compound?
The choice of excipients is critical for the success of a formulation. For lipid-based systems, consider the following:
-
Oils: Medium-chain triglycerides (e.g., Capryol®, Labrafac™) or long-chain triglycerides (e.g., soybean oil, sesame oil).
-
Surfactants: Non-ionic surfactants with a high HLB value (e.g., Tween® 80, Cremophor® EL, Labrasol®) are often used to promote the formation of fine emulsions.
-
Co-solvents/Co-surfactants: Short-chain alcohols (e.g., ethanol) or glycols (e.g., Transcutol®, PEG 400) can help to dissolve the drug and improve the self-emulsification process.
For solid lipid nanoparticles, solid lipids like glyceryl monostearate, Precirol® ATO 5, and Gelucire® are commonly used.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility limiting dissolution. | 1. Characterize Solubility: Determine the thermodynamic and kinetic solubility of this compound in different pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Formulation Approach: Employ solubility-enhancement techniques such as solid dispersions or lipid-based formulations (see protocols below). |
| Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp). 2. Incorporate Permeation Enhancers: Include excipients in your formulation that are known to enhance permeability, such as certain surfactants or medium-chain glycerides. |
| Extensive first-pass metabolism by COMT. | 1. Formulation to Bypass Liver: Utilize lipid-based formulations, particularly those that promote lymphatic transport, to reduce the extent of first-pass metabolism. 2. Co-administration with COMT Inhibitors: In preclinical studies, co-administering a known COMT inhibitor (e.g., entacapone) can help to elucidate the impact of first-pass metabolism. Note: This is for investigational purposes and not a formulation strategy for a final product. |
| Degradation in the GI tract. | 1. Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids. 2. Protective Formulations: Encapsulation within lipid nanoparticles can protect the compound from the harsh environment of the stomach and enzymatic degradation in the intestine. |
Issue 2: Difficulty in Formulating Stable Solid Lipid Nanoparticles (SLNs)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug expulsion during storage. | 1. Lipid Selection: Use a mixture of solid and liquid lipids to create nanostructured lipid carriers (NLCs), which have a less ordered crystalline structure and can accommodate the drug more effectively. 2. Optimize Drug Loading: Do not exceed the solubility of this compound in the molten lipid phase. Determine the saturation solubility at a temperature above the lipid's melting point. |
| Particle aggregation. | 1. Increase Zeta Potential: Ensure the zeta potential of the SLN dispersion is sufficiently high (typically > |30| mV) to ensure electrostatic stabilization. This can be achieved by selecting appropriate surfactants or adding a charged lipid. 2. Steric Stabilization: Incorporate PEGylated lipids or surfactants (e.g., PEG-stearate) to provide a steric barrier that prevents aggregation. |
| Broad particle size distribution (High Polydispersity Index - PDI). | 1. Optimize Homogenization Parameters: Increase the homogenization pressure and/or the number of homogenization cycles. For ultrasonication, optimize the power and duration. 2. Surfactant Concentration: Ensure an adequate concentration of surfactant is present to stabilize the newly formed nanoparticles during homogenization. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the successful formulation of Magnesium Lithospermate B-loaded SLNs.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (or similar)
-
Surfactant: Polyethylene glycol monostearate (PEG-SA) or Tween® 80
-
Aqueous phase: Deionized water
Procedure (Solvent Diffusion Method):
-
Dissolve this compound and the solid lipid in an organic solvent (e.g., acetone (B3395972) or ethanol).
-
Prepare the aqueous phase by dissolving the surfactant in deionized water.
-
Heat both the organic and aqueous phases to a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Continue stirring until the organic solvent has completely evaporated, leaving an aqueous dispersion of SLNs.
-
The dispersion can be further homogenized using a high-pressure homogenizer or ultrasonicator to reduce the particle size and PDI.
-
For long-term storage, the SLN dispersion can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil: e.g., Labrafac™ lipophile WL 1349 (medium-chain triglycerides)
-
Surfactant: e.g., Cremophor® EL or Kolliphor® RH40
-
Co-solvent: e.g., Transcutol® HP
Procedure:
-
Solubility Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.
-
For each formulation, add a small amount of water (e.g., 1:100 ratio of formulation to water) and observe the self-emulsification process.
-
Identify the region in the phase diagram that forms a clear or bluish-white emulsion, indicating the formation of a microemulsion or fine emulsion.
-
-
Preparation of the Final Formulation:
-
Select the optimal ratio of oil, surfactant, and co-solvent from the phase diagram.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved. A gentle warming may be applied if necessary.
-
The resulting isotropic mixture is the SEDDS pre-concentrate, which can be filled into hard or soft gelatin capsules.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study on Magnesium Lithospermate B (MLB) solution and MLB-loaded SLNs in rats, which can serve as a reference for expected improvements with this compound formulations.
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| MLB Solution (i.v.) | - | - | 100 |
| MLB Solution (oral) | Very Low | Very Low | Extremely Low |
| MLB-SLNs (oral) | Significantly Increased | Significantly Increased | 753.98 |
Data adapted from a study on Magnesium Lithospermate B. The relative bioavailability of the SLN formulation was compared to an intravenous injection of the MLB solution.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Monomethyl Lithospermate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Monomethyl lithospermate in aqueous solutions.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound is a phenylpropanoid, a class of compounds often characterized by limited water solubility.[1]
Solution:
-
Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. Common co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[2][3][4] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting downstream experiments.
-
pH Adjustment: As a phenolic compound, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl groups, leading to increased solubility in aqueous alkaline solutions.
Possible Cause 2: Compound Precipitation Upon Dilution
A common issue is the precipitation of the compound when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
Solution:
-
Optimize Dilution Method: Instead of adding the stock solution directly to the entire volume of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing or stirring. This can help to avoid localized high concentrations that lead to precipitation.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents can I use to prepare a stock solution of this compound?
This compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] For biological experiments, it is advisable to prepare a concentrated stock solution in a biocompatible solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Q3: How does pH affect the solubility and stability of this compound?
As a phenolic compound, increasing the pH of the solution will deprotonate the phenolic hydroxyl groups, increasing the molecule's polarity and thereby its solubility in aqueous solutions. However, the stability of related compounds like salvianolic acid B is known to be pH-dependent, with decreased stability at neutral to alkaline pH. It is recommended to prepare fresh solutions and use them promptly, especially at elevated pH. For extraction of phenolic compounds, adjusting the pH to acidic conditions (around pH 2-3) can help maintain them in their neutral, less water-soluble form.
Q4: Can I heat the solution to improve solubility?
While gentle warming can sometimes aid in dissolution, excessive heat may degrade the compound. The stability of related compounds is temperature-dependent. If heating is attempted, it should be done cautiously and for a short duration.
Q5: Are there any formulation strategies to improve the bioavailability of this compound for in vivo studies?
For in vivo applications, enhancing aqueous solubility is crucial for bioavailability. Strategies such as forming a salt of the compound, using co-solvents, or creating an inclusion complex with cyclodextrins can be effective.[3][4] Lipid-based formulations are another approach for improving the absorption of poorly soluble drugs.
Solubility Data Summary
The following table summarizes the available solubility information for this compound and related compounds. Note the lack of specific quantitative data for this compound in aqueous solutions.
| Compound/Class | Solvent | Solubility | Reference |
| This compound | Aqueous Solutions | Data not available | |
| DMSO, Ethanol, Methanol | Soluble | [4] | |
| Lithospermic acid B | Water | ≥5 mg/mL | [2] |
| DMSO | 100 mg/mL | ||
| Magnesium lithospermate B | Water | 19.23 mg/mL | |
| DMSO | 100 mg/mL | ||
| Phenylpropanoids (general) | Water | Limited solubility | [1] |
| Chloroform, Methanol, DMSO | Soluble | ||
| Aqueous alkaline solutions | Soluble |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Working Solution:
-
Obtain the desired aqueous buffer (e.g., PBS, cell culture medium).
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Crucially, do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤ 0.5%).
-
-
Observation and Troubleshooting:
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, consider using a lower final concentration of this compound or a slightly higher percentage of DMSO if your experiment allows.
-
Protocol 2: pH-Mediated Solubilization
This protocol outlines the steps for enhancing the solubility of this compound by adjusting the pH of the aqueous solution.
-
Prepare a Suspension:
-
Add the weighed this compound powder to the desired volume of deionized water or a low-buffering capacity solution.
-
Stir the suspension at room temperature.
-
-
Adjust the pH:
-
Slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue to add the alkaline solution until the this compound dissolves. Note the pH at which dissolution occurs.
-
-
Buffer and Final Volume Adjustment:
-
Once the compound is dissolved, you can add buffering agents to stabilize the pH and add other components of your final solution.
-
Adjust the final volume with deionized water.
-
-
Stability Considerations:
-
Be aware that the stability of the compound may be compromised at higher pH values. It is recommended to prepare these solutions fresh before use.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol provides a method for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare the Cyclodextrin Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
-
Filtration:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
-
Concentration Determination:
-
It is advisable to determine the final concentration of the solubilized this compound in the filtered solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Visualizations
References
Optimizing extraction yield of Monomethyl lithospermate from natural sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the extraction yield of Monomethyl lithospermate from natural sources. This guide focuses on practical, specific issues that may be encountered during experimentation, offering data-driven solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
This compound is predominantly extracted from plants of the Salvia genus, with Salvia miltiorrhiza (Danshen) being one of the most well-documented sources. Other species such as Salvia yunnanensis and Salvia bowleyana are also known to contain this compound.
Q2: Which extraction method generally yields the highest amount of this compound?
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional maceration, typically resulting in higher yields in shorter extraction times. However, the optimal method can be influenced by the specific plant material and solvent used. For instance, a study on Salvia miltiorrhiza demonstrated that Microwave-Assisted Extraction with water can yield a high content of related phenolic acids.
Q3: What is the most effective solvent for extracting this compound?
The choice of solvent is critical and depends on the polarity of this compound. Aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly used. For example, 60% ethanol with a small amount of formic acid has been shown to be an effective solvent system for extracting salvianolic acids from Salvia miltiorrhiza.[1] Water has also been used effectively in Microwave-Assisted Extraction.[2]
Q4: How do temperature and pH affect the stability of this compound during extraction?
This compound, like other salvianolic acids, can be sensitive to high temperatures and pH. Studies on the related compound salvianolic acid B have shown it to be unstable under conditions of high temperature and pressure, which can lead to degradation.[3][4] It is generally recommended to use moderate temperatures and neutral or slightly acidic conditions to minimize degradation and maximize yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Inefficient Extraction Method: Maceration may not be as effective as modern techniques. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio. 4. Degradation of Compound: High temperatures or extreme pH levels can degrade the target molecule. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol). A 60% ethanol solution with 0.05% formic acid has been reported to be effective for similar compounds.[1] 2. Method Comparison: Compare the yield from your current method with Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 3. Parameter Optimization: Systematically vary the extraction time, temperature, and solid-to-solvent ratio to find the optimal conditions. 4. Control Extraction Conditions: Maintain a moderate temperature (e.g., 40-60°C) and a neutral to slightly acidic pH to prevent degradation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to this compound. 2. Complex Plant Matrix: The natural source may contain many compounds with similar polarities. | 1. Solvent System Modification: Use a more selective solvent system. An aqueous two-phase system (e.g., n-butyl alcohol/KH2PO4) has been shown to be effective for separating related compounds like lithospermic acid B.[5] 2. Pre-extraction/Clean-up: Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction. 3. Chromatographic Purification: Employ column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) for post-extraction purification. |
| Compound Degradation | 1. High Temperature: Phenolic compounds can be heat-labile. 2. pH Instability: Extreme pH values can cause hydrolysis or other degradation reactions. 3. Light Exposure: Some phenolic compounds are sensitive to light. 4. Oxidation: Exposure to air can lead to oxidative degradation. | 1. Temperature Control: Use a temperature-controlled water bath or a cooling system during extraction. For MAE, optimize the power and time to avoid overheating. 2. pH Buffering: Use a buffered extraction solvent to maintain a stable pH. 3. Light Protection: Conduct the extraction in amber glassware or protect the extraction vessel from light. 4. Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Variations in extraction parameters between batches. 3. Inaccurate Quantification: Issues with the analytical method used to measure the yield. | 1. Standardize Plant Material: Use plant material from the same source and harvest time for comparative experiments. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the extraction process. 3. Validate Analytical Method: Ensure the HPLC or other analytical method for quantification is properly validated for accuracy, precision, and linearity. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material (e.g., Salvia miltiorrhiza roots) into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 200 mL of 60% ethanol) to achieve a solid-to-solvent ratio of 1:20 (w/v).
-
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Set the extraction temperature (e.g., 50°C) and time (e.g., 30 minutes).
-
-
Post-Extraction:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for quantification.
-
Protocol 2: HPLC-UV Quantification of this compound
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 280-330 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.
-
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A generalized workflow for the extraction and quantification of this compound.
Signaling Pathways Affected by this compound Analogs
This compound and its close structural analogs, such as Magnesium Lithospermate B (MLB), have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular protection.
Caption: Key signaling pathways modulated by this compound analogs.[2][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium Lithospermate B Inhibits Colorectal Cancer Cell Progression Through JAK2-STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on chemical changes of salvianolic acid B and lithospermic acid aqueous under conditions of high temperature and high pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
Troubleshooting low signal intensity in LC-MS analysis of Monomethyl lithospermate
Welcome to the technical support center for the LC-MS analysis of Monomethyl lithospermate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in LC-MS analysis?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Ionization: this compound, a phenolic acid, generally ionizes best in negative ion mode. Inefficient ionization due to incorrect ESI parameters (e.g., capillary voltage, gas flows, temperature) is a frequent cause of low signal.
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix, especially in complex mixtures like plant extracts or biological fluids, can interfere with the ionization of this compound, leading to a suppressed signal.[1][2]
-
Inefficient Sample Preparation: Poor extraction efficiency, degradation of the analyte during sample processing, or the presence of contaminants can significantly reduce the amount of this compound reaching the detector.[3][4][5]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by an inappropriate column, mobile phase, or gradient.
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).[5]
Q2: How can I systematically troubleshoot a sudden drop in signal intensity for this compound?
A systematic approach is key to identifying the root cause of a sudden signal drop. The following workflow can help isolate the problem:
Q3: What are the recommended starting conditions for LC-MS/MS analysis of this compound?
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined empirically, likely around m/z 551 |
| Product Ions (Q3) | To be determined by fragmentation analysis |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
Note: The precursor and product ions for this compound need to be determined experimentally by infusing a standard solution and performing a product ion scan.
Troubleshooting Guides
Issue 1: Low or No Signal in Negative Ion Mode
Possible Causes & Solutions
-
Incorrect MS Polarity:
-
Solution: Ensure the mass spectrometer is set to negative ion mode. While seemingly obvious, this is a common oversight.
-
-
Suboptimal ESI Source Parameters:
-
Solution: Optimize the following parameters by infusing a standard solution of this compound:
-
Capillary Voltage: Start around -3.0 to -4.5 kV.
-
Nebulizer Gas (N2): Adjust to achieve a stable spray.
-
Drying Gas (N2) Flow and Temperature: Increase temperature (e.g., 300-400 °C) and flow rate to aid desolvation, but be mindful of potential thermal degradation.
-
Source Temperature: Typically set between 100-150 °C.
-
-
-
Mobile Phase pH is Too Low:
-
Solution: While acidic mobile phases are common in reversed-phase chromatography, a pH that is too low can suppress the deprotonation of phenolic acids. If signal is low, consider using a mobile phase with a slightly higher pH, such as 10 mM ammonium (B1175870) acetate, or reducing the formic acid concentration.[8]
-
-
Analyte Degradation:
-
Solution: Prepare fresh standards and samples. Protect samples from light and heat.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
-
Column Overload:
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Secondary Interactions with the Column:
-
Solution: Ensure the mobile phase pH is appropriate. For phenolic compounds, a low pH (e.g., with 0.1% formic acid) can improve peak shape by keeping them in a single protonation state.
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Extra-Column Volume:
-
Solution: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
-
Issue 3: Inconsistent Signal/Poor Reproducibility
Possible Causes & Solutions
-
Ion Suppression from Matrix:
-
Solution:
-
Improve chromatographic separation to resolve this compound from interfering compounds.
-
Optimize the sample preparation procedure to remove matrix components. Techniques like solid-phase extraction (SPE) can be effective.[5][9]
-
Dilute the sample to reduce the concentration of interfering substances.
-
-
-
LC System Instability:
-
Solution: Check for leaks in the LC system. Ensure the pumps are delivering a consistent flow rate and that the system pressure is stable.
-
-
Sample Instability:
-
Solution: Ensure samples are stored properly (e.g., at 4°C in the autosampler) and analyzed within a reasonable timeframe.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol is a general guideline and should be optimized for your specific plant matrix.
-
Homogenization: Grind dried and powdered plant material (e.g., 1 gram) to a fine powder.
-
Extraction:
-
Add 10 mL of 80% methanol in water to the powdered sample.
-
Vortex for 1 minute.
-
Sonciate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase composition.
Protocol 2: Direct Infusion for MS Parameter Optimization
This protocol is essential for determining the optimal MS settings for this compound.
Quantitative Data Summary
The following table provides representative LC-MS/MS parameters for compounds structurally related to this compound. These should be used as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Salvianolic Acid B | 717.9 | 519.0 | Not Specified | [10] |
| Lithospermic Acid | Not Specified | Not Specified | Not Specified | [6] |
| Rosmarinic Acid | Not Specified | Not Specified | Not Specified | [6] |
Note: Optimal collision energies must be determined empirically for your specific instrument.
This technical support guide provides a foundation for troubleshooting low signal intensity in the LC-MS analysis of this compound. For further assistance, consulting the instrument manufacturer's guidelines and relevant scientific literature is recommended.
References
- 1. rsc.org [rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. Simultaneous determination of magnesium lithospermate B, rosmarinic acid, and lithospermic acid in beagle dog serum by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ejbps.com [ejbps.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Minimizing degradation of Monomethyl lithospermate during sample preparation
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the degradation of Monomethyl lithospermate during sample preparation. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the integrity of your samples.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Oxidative degradation: this compound contains a catechol group, which is highly susceptible to oxidation, especially at neutral to alkaline pH, in the presence of oxygen, and catalyzed by metal ions. | - Work under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add antioxidants such as ascorbic acid (0.1-1% w/v) or butylated hydroxytoluene (BHT) to the extraction solvent. - Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] |
| pH-induced degradation: Phenolic compounds, including derivatives of lithospermic acid, are generally more stable in acidic conditions and degrade in neutral to alkaline solutions.[2][3] | - Maintain a slightly acidic pH (around 3-5) during extraction and for storage of extracts. - Use acidified solvents for extraction (e.g., methanol (B129727) with 0.1% formic acid). | |
| Thermal degradation: Prolonged exposure to high temperatures can accelerate the degradation of phenolic compounds.[4][5] | - Perform extractions at room temperature or below if possible. If heating is necessary, use moderate temperatures (e.g., 40-60°C) for the shortest duration required.[1] | |
| Enzymatic degradation: Plant tissues may contain enzymes (e.g., polyphenol oxidases) that can degrade phenolic compounds upon cell lysis. | - Immediately process or freeze fresh plant material after harvesting. - Consider blanching the sample briefly to deactivate enzymes, if compatible with the overall experimental design. | |
| Extract changes color (e.g., turns brown/dark) | Oxidation and polymerization: This is a visual indicator of the oxidation of the catechol moiety, leading to the formation of quinones and subsequent polymerization. | - Implement all the solutions recommended for preventing oxidative degradation. - Protect samples from light, as photo-oxidation can contribute to discoloration.[1] |
| Multiple unexpected peaks in chromatogram | Formation of degradation products: The additional peaks may correspond to isomers, oxidation products, or hydrolytic cleavage products of this compound. Studies on related compounds like lithospermic acid show degradation into smaller phenolic acids.[3] | - Review and optimize the sample preparation workflow to minimize stress factors (pH, temperature, oxygen, light). - Use a stability-indicating HPLC method to resolve the parent compound from its potential degradation products.[6] - Analyze samples as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: Based on studies of related phenolic acids, this compound is expected to be most stable in acidic conditions, ideally between pH 3 and 5. Alkaline conditions should be strictly avoided as they significantly accelerate degradation.[2][3]
Q2: How critical is light protection during sample preparation?
A2: Light exposure, particularly UV light, can induce photodegradation of phenolic compounds.[1] It is crucial to use amber glassware or wrap containers in aluminum foil and minimize exposure to direct light throughout the extraction and analysis process.
Q3: What are the recommended solvents for extraction?
A3: Polar solvents are generally effective for extracting phenolic compounds. A mixture of methanol or ethanol (B145695) with water (e.g., 70-80%) is commonly used.[1] Acidifying the solvent with a small amount of acid, such as formic acid (e.g., to a final concentration of 0.1%), can improve stability during extraction.
Q4: Can I use antioxidants? Which ones are recommended?
A4: Yes, using antioxidants is highly recommended. Ascorbic acid (vitamin C) is a common and effective choice for preventing the oxidation of phenolic compounds in aqueous solutions.[1] For organic solvents, butylated hydroxytoluene (BHT) can also be used. The addition of a chelating agent like EDTA can provide further protection by sequestering metal ions that catalyze oxidation.[1]
Q5: At what temperature should I store my extracts?
A5: For short-term storage (a few hours), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize degradation.[1] Ensure that extracts are stored in tightly sealed, air-excluded containers.
Quantitative Data Summary
Table 1: Expected Effect of pH on this compound Stability
| pH Range | Expected Stability | Rationale |
| 2.0 - 4.0 | High | Phenolic hydroxyl groups are protonated, reducing susceptibility to oxidation. |
| 4.0 - 6.0 | Moderate | Gradual deprotonation begins, increasing the rate of oxidation. |
| > 6.0 | Low | Deprotonation of the catechol hydroxyl groups leads to rapid oxidation and degradation.[2][3] |
Table 2: Expected Effect of Temperature on this compound Stability
| Temperature | Expected Stability | Rationale |
| < 4°C | High | Low kinetic energy slows down degradation reactions. |
| 25°C (Room Temp) | Moderate | Degradation is possible over time; prompt analysis is recommended. |
| > 40°C | Low | Increased temperature significantly accelerates oxidation and hydrolysis rates.[4][5][7] |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Plant Material
Objective: To extract this compound while minimizing degradation.
Materials:
-
Dried and powdered plant material (e.g., Salvia miltiorrhiza)
-
Extraction Solvent: 80% Methanol in water, containing 0.5% formic acid and 0.1% ascorbic acid.
-
Inert gas (Nitrogen or Argon)
-
Ultrasonic bath
-
Centrifuge
-
Amber vials
Procedure:
-
Solvent Preparation: Prepare the extraction solvent and degas it by sparging with nitrogen or sonicating for 15 minutes to remove dissolved oxygen.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.
-
Extraction:
-
Add 10 mL of the degassed extraction solvent to the sample.
-
Blanket the headspace of the tube with nitrogen gas and seal tightly.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Place the tube in an ultrasonic bath at room temperature (or not exceeding 40°C) and sonicate for 30 minutes.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean, amber vial.
-
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 3 and 4) on the plant residue with another 10 mL of extraction solvent to ensure complete recovery. Combine the supernatants.
-
Storage: If not proceeding immediately to analysis, blanket the extract with nitrogen, seal the vial, and store at -20°C or below.
Protocol 2: Preparation of Stock and Working Solutions
Objective: To prepare analytical standards of this compound with minimal degradation.
Materials:
-
This compound reference standard
-
Solvent: Methanol with 0.1% formic acid
-
Amber volumetric flasks and vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound reference standard into an amber volumetric flask.
-
Add a small amount of the solvent to dissolve the standard completely.
-
Bring the solution to the final volume with the solvent.
-
Blanket the headspace with nitrogen before sealing.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution to the desired concentrations using the same acidified methanol solvent.
-
Use amber vials for the working solutions.
-
-
Storage: Store the stock solution at -20°C or below. Prepare fresh working solutions daily if possible.
Visual Guides
Degradation Pathway
The following diagram illustrates the likely degradation pathways of this compound, inferred from studies on related salvianolic acids. The primary degradation routes are oxidation of the catechol rings and hydrolysis of the ester linkage.
Recommended Sample Preparation Workflow
This workflow outlines the key steps and precautions for minimizing degradation during sample preparation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve issues with low analyte recovery.
References
- 1. Isolation and identification of degradation products of salvianolic acid A by NMR and LC-MS [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in Monomethyl lithospermate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Monomethyl lithospermate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately resulting in inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[3]
Q2: What are the primary sources of matrix effects in biological samples when analyzing this compound?
A2: The primary sources of matrix effects in biological samples such as plasma and serum are endogenous components that co-extract with the analyte of interest.[3] For compounds like this compound, phospholipids from cell membranes are a major concern. These molecules can interfere with the ionization process in the mass spectrometer's ion source, leading to variability in the analyte's signal.[4]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: The presence and magnitude of matrix effects can be assessed using several methods. A common quantitative approach is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been spiked with the same amount of this compound after the extraction process.[2] A significant difference between the two indicates the presence of matrix effects. A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Q4: What is an internal standard and is it necessary for this compound quantification?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration.[5] Its purpose is to compensate for variations during sample preparation and analysis, including matrix effects.[5][6] For accurate and reliable quantification of this compound in complex biological matrices, the use of an appropriate internal standard is highly recommended.[2] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most effective correction.[5][6]
Troubleshooting Guide
Issue 1: Poor reproducibility and low recovery of this compound.
-
Possible Cause: Inefficient extraction from the biological matrix or degradation of the analyte during sample processing. This compound, a phenolic acid, may bind to plasma proteins.[7][8]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Experiment with different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to improve extraction efficiency.[3][4]
-
pH Adjustment: For LLE, adjust the pH of the sample to ensure this compound is in a neutral, unionized state, which enhances its partitioning into the organic solvent.[4]
-
Evaluate Different Solvents: Test a range of organic solvents with varying polarities for LLE to find the optimal solvent for extracting this compound while minimizing the co-extraction of interfering matrix components.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience similar extraction inefficiencies and matrix effects as the analyte, thereby improving the accuracy and precision of quantification.[5][6]
-
Issue 2: Ion suppression is observed for this compound.
-
Possible Cause: Co-elution of endogenous matrix components, particularly phospholipids, that suppress the ionization of this compound in the mass spectrometer source.[4]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the HPLC/UHPLC method to better separate this compound from interfering matrix components. This can be achieved by:
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove phospholipids. Techniques like HybridSPE®-Phospholipid technology are specifically designed for this purpose. A combination of LLE followed by SPE can also be effective.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen the ion suppression effect.[2][10]
-
Issue 3: Ion enhancement is observed for this compound.
-
Possible Cause: Co-eluting matrix components that enhance the ionization efficiency of this compound.[3]
-
Troubleshooting Steps:
-
Chromatographic Optimization: Similar to addressing ion suppression, optimizing the chromatography to separate the this compound peak from the enhancing matrix components is crucial.[1]
-
Advanced Sample Preparation: Employ more selective sample preparation techniques to remove the specific matrix components causing ion enhancement.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent ion enhancement effects.[3]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound and internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using the developed sample preparation method. Spike the same concentration of this compound and internal standard into the final extracted matrix.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
This value indicates how well the internal standard compensates for the matrix effect.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation: To 100 µL of plasma/serum, add 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5) to acidify the sample.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex: Vortex the mixture vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | RSD (%) |
| Protein Precipitation (PPT) | 0.65 | 95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 85 | < 10 |
| Solid-Phase Extraction (SPE) | 0.95 | 92 | < 5 |
Data is illustrative and will vary based on the specific matrix and experimental conditions.
Table 2: Effect of Internal Standard on Quantification Accuracy
| Internal Standard Type | Accuracy (%) | Precision (%CV) |
| Structural Analog | 85-115 | < 15 |
| Stable Isotope-Labeled (SIL) | 95-105 | < 5 |
Data is illustrative and highlights the improved performance with a SIL-IS.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. cerilliant.com [cerilliant.com]
- 7. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Monomethyl Lithospermate in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Monomethyl Lithospermate (MML) in cell culture experiments. Due to the limited direct data on MML, this guide synthesizes information from closely related compounds, such as Lithospermic Acid (LA) and its salts, to offer best practices and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound (MML) a concern in cell culture media?
A1: this compound belongs to the family of polyphenolic compounds, which are known to be susceptible to degradation in aqueous solutions like cell culture media. Factors such as the pH of the media, exposure to light, and incubation temperature can lead to the degradation of MML, potentially resulting in a loss of its biological activity and leading to inaccurate or irreproducible experimental outcomes.[1][2] Therefore, understanding and controlling the stability of MML is crucial for reliable in vitro studies.
Q2: What are the typical signs of MML degradation in my cell culture experiments?
A2: While specific indicators for MML are not extensively documented, signs of degradation for related polyphenolic compounds can include:
-
Loss of biological effect: A gradual or sudden decrease in the expected cellular response can be a primary indicator of compound degradation.
-
Change in media color: Oxidation of phenolic compounds can sometimes lead to a browning of the cell culture medium.[3]
-
Precipitation: Although more related to solubility, changes in the compound's structure upon degradation could affect its solubility and lead to precipitation.[1]
Q3: How should I prepare and store MML for cell culture experiments to maximize its stability?
A3: To ensure the highest possible stability and consistency, the following preparation and storage procedures are recommended:
-
Stock Solution: Prepare a high-concentration stock solution of MML in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[1]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding it to your cells.[1] Ensure the final concentration of the organic solvent in the culture medium is low (typically below 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What factors in the cell culture environment can affect the stability of MML?
A4: Several factors can influence the stability of MML in your experiments:
-
pH: The stability of related compounds like lithospermic acid B is highly pH-dependent, with greater stability observed at a more acidic pH.[6] Standard cell culture media are typically buffered around pH 7.4, which may not be optimal for MML stability.
-
Temperature: Elevated temperatures accelerate the degradation of phenolic compounds.[6][7][8] Incubating MML in cell culture media at 37°C for extended periods can lead to significant degradation.
-
Light Exposure: Exposure to light can induce photodegradation of polyphenolic compounds.[1] It is advisable to minimize the exposure of MML-containing media to light.
-
Media Components: Certain components within the cell culture media, such as some amino acids (e.g., cysteine) and metal ions (e.g., iron), have been shown to impact the stability of other compounds in solution.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | MML may be degrading in the cell culture medium over the course of the experiment. | - Prepare fresh MML dilutions for each experiment.- Reduce the incubation time if experimentally feasible.- Consider replenishing the media with freshly diluted MML at regular intervals for long-term experiments.- Perform a stability study of MML in your specific cell culture medium (see Experimental Protocols section). |
| Discoloration of the cell culture medium | Oxidation of MML. | - Minimize exposure of the culture plates to light.- Consider the addition of antioxidants to the culture medium, such as ascorbic acid, if it does not interfere with the experimental endpoints.[3] |
| Precipitate formation in the culture medium | Poor solubility of MML at the working concentration or degradation leading to less soluble products. | - Ensure the final DMSO concentration is within a safe and soluble range (typically <0.1%).- Visually inspect the medium for any precipitation after adding the MML solution.- If precipitation occurs, consider lowering the working concentration of MML. |
| High variability between experimental replicates | Inconsistent preparation of MML solutions or variable degradation rates. | - Ensure accurate and consistent pipetting when preparing MML dilutions.- Standardize the time between preparing the MML-containing medium and adding it to the cells.- Use low-binding labware to prevent adsorption of the compound.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of MML in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (MML)
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Methodology:
-
Prepare MML Stock Solution: Dissolve MML in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Spike Cell Culture Medium: Warm the cell culture medium to 37°C. Dilute the MML stock solution into the pre-warmed medium to achieve the final working concentration you intend to use in your experiments.
-
Time Point Sampling:
-
Immediately after preparation, take an aliquot of the MML-spiked medium. This will serve as your time zero (t=0) sample.
-
Place the remaining MML-spiked medium in a sterile container inside a 37°C, 5% CO₂ incubator.
-
Collect additional aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
-
Sample Storage: Immediately store all collected aliquots at -80°C to halt any further degradation until analysis.
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the samples (a 1:2 or 1:3 ratio of sample to solvent is common).
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of MML. The use of LC-MS in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity.[11]
-
-
Data Analysis:
-
Calculate the percentage of MML remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining MML against time to visualize the degradation profile.
-
From this plot, you can determine the half-life (t½) of MML in your specific cell culture medium under your experimental conditions.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical stability data for MML in two common cell culture media at 37°C, based on the protocol described above. Note: This is example data and should be experimentally determined for your specific conditions.
| Time (hours) | % MML Remaining (DMEM) | % MML Remaining (RPMI-1640) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 12 | 62 | 58 |
| 24 | 40 | 35 |
| 48 | 15 | 10 |
Visualizations
Experimental Workflow for MML Stability Assessment
Caption: Workflow for assessing MML stability in cell culture media.
Troubleshooting Decision Tree for MML Experiments
Caption: Decision tree for troubleshooting MML experiments.
Hypothesized Signaling Pathway for MML
The following diagram illustrates a potential signaling pathway for MML, extrapolated from studies on the related compound Magnesium Lithospermate B (MLB).[6][12][13] This pathway should be experimentally validated for MML.
Caption: Hypothesized signaling pathway for MML's anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. The effect of storage temperature fluctuations on the stability of biochemical analytes in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. Analytical techniques for characterization of raw materials in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Refinement of dosing regimens for in vivo studies with Monomethyl lithospermate
This technical support center provides guidance and answers frequently asked questions regarding the refinement of dosing regimens for in vivo studies with Monomethyl lithospermate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Magnesium Lithospermate B (MLB)?
A1: this compound, specifically 3′-O-monomethyl-lithospermic acid B, is a primary active metabolite of Magnesium Lithospermate B (MLB), a major component of Salvia miltiorrhiza.[1][2] Following administration, MLB is metabolized in vivo, with this compound being one of the key resulting compounds.[2] Understanding the pharmacokinetics of MLB and its metabolites is crucial for designing in vivo studies with this compound itself.
Q2: What are the known pharmacokinetic parameters of this compound?
A2: Direct pharmacokinetic studies on isolated this compound are limited in the available literature. However, studies on the metabolites of MLB provide valuable insights. After intravenous administration of one of its metabolites (M1, or 3′-O-monomethyl-lithospermic acid B) to rats, the compound was rapidly eliminated. The pharmacokinetic profile was described by a two-compartment model.[1]
Q3: What administration routes have been used for Magnesium Lithospermate B and its metabolites in animal studies?
A3: In preclinical studies, Magnesium Lithospermate B and its metabolites have been administered intravenously[1][2][3] and orally[2][4]. The choice of administration route significantly impacts the bioavailability and pharmacokinetic profile of the compound.
Q4: Are there any established effective doses for this compound in animal models?
A4: There is limited direct evidence for effective doses of isolated this compound. However, studies on the parent compound, Magnesium Lithospermate B (MLB), can provide a starting point. For instance, in a study on thioacetamide-induced cirrhotic rats, MLB was orally administered daily.[4] Researchers should consider the relationship between MLB and its active metabolites when determining initial dose ranges for this compound.
Q5: What are the reported biological activities of this compound and its parent compound?
A5: Magnesium Lithospermate B and its metabolites have demonstrated potent antioxidant activities.[2] Specifically, MLB has been shown to have antifibrotic effects on hepatic stellate cells and in a rat model of liver cirrhosis.[4] Additionally, MLB has been investigated for its role in preventing phenotypic transformation of pulmonary arteries in rats with hypoxic pulmonary hypertension, potentially through the suppression of NADPH oxidase.
Troubleshooting Guide
Problem: I am unsure of what starting dose to use for my in vivo study with this compound.
Solution:
-
Review Prodrug Data: Start by examining the effective doses of the parent compound, Magnesium Lithospermate B (MLB), from relevant in vivo studies.
-
Consider Pharmacokinetics: Take into account the pharmacokinetic data of the monomethylated metabolite. Since it is an active metabolite, a lower starting dose than the parent compound may be appropriate.
-
Perform Dose-Ranging Studies: It is highly recommended to conduct a pilot dose-ranging (dose escalation) study to determine the maximum tolerated dose (MTD) and to identify a dose range that shows efficacy without significant toxicity in your specific animal model.
Problem: I am observing rapid clearance of the compound in my pilot studies.
Solution:
-
Confirm with Literature: Rapid elimination has been reported for metabolites of MLB.[1] This may be an inherent property of the compound.
-
Adjust Dosing Frequency: To maintain therapeutic levels, consider a more frequent dosing schedule or continuous infusion if technically feasible and appropriate for your experimental design.
-
Alternative Administration Routes: Explore different routes of administration. For instance, subcutaneous administration might provide a more sustained release profile compared to intravenous injection.[5]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of a Monomethylated Metabolite of MLB in Rats (Intravenous Administration) [1]
| Parameter | Value (Mean ± SD) |
| Elimination half-life (t1/2z) | 1.54 ± 0.81 h |
| Mean Residence Time (MRT(0-t)) | 0.46 ± 0.07 h |
| Area Under the Curve (AUC(0-tn)) | 13.63 ± 2.7 (mg·h)/L |
Table 2: Pharmacokinetic Parameters of Magnesium Lithospermate B in Beagle Dogs (Intravenous Administration) [3]
| Dose (mg/kg) | C0 (mg/L) | AUC(0-t) (mg·min/L) | T1/2α (min) | T1/2β (min) |
| 3 | 24 | 109.3 | 2.2 | 43 |
| 6 | 47 | 247.9 | 2.7 | 42 |
| 12 | 107 | 582.4 | 2.9 | 42 |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
This protocol is adapted from a study on a metabolite of Magnesium Lithospermate B.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: Administer this compound intravenously via the tail vein at a predetermined dose.
-
Sample Collection: Collect blood samples from the orbital sinus at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12 h) post-administration.
-
Sample Processing: Separate serum by centrifugation and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in serum.
-
The analysis should be performed in the multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Calculation: Calculate pharmacokinetic parameters, including half-life, area under the curve (AUC), and mean residence time (MRT), using appropriate software. The data can be fitted to a two-compartment model.
Protocol 2: Induction of Hepatic Fibrosis in Rats
This protocol is based on a study investigating the antifibrotic effects of Magnesium Lithospermate B.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Administer thioacetamide (B46855) (TAA) via intraperitoneal injection (e.g., 200 mg/kg, twice a week) for a period of 8 to 12 weeks to induce hepatic fibrosis.
-
Treatment Group: Administer this compound orally via gavage tube daily at various doses.
-
Control Groups: Include a vehicle control group (receiving the vehicle used to dissolve this compound) and a TAA-only group.
-
Assessment of Liver Fibrosis:
-
At the end of the treatment period, collect blood samples to measure serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).
-
Euthanize the animals and collect liver tissues for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining) to assess the degree of fibrosis.
-
Visualizations
Caption: Proposed workflow for in vivo dose refinement.
Caption: Simplified metabolic pathway of MLB.
Caption: Potential signaling pathway involving NADPH oxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of magnesium lithospermate B after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Monomethyl Lithospermate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Monomethyl lithospermate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges in the large-scale synthesis of this compound can be categorized as follows:
-
Complex Multi-step Synthesis: The synthesis is a multi-step process, and maintaining high yields and purity across all steps during scale-up can be difficult.
-
Regioselectivity: The presence of multiple hydroxyl and carboxylic acid groups on the lithospermic acid backbone presents a significant challenge in achieving selective monomethylation at the desired position.
-
Protection and Deprotection: The use of protecting groups to ensure regioselectivity adds complexity, with potential for incomplete protection or deprotection, leading to impurities.
-
Product Purification: this compound is a polar molecule, which can make its separation from starting materials and byproducts challenging using standard chromatographic techniques.
-
Stability: Polyphenolic compounds like this compound can be sensitive to oxidation and degradation, especially under harsh reaction conditions or during prolonged purification steps.
Q2: What synthetic strategies are commonly considered for the large-scale production of this compound?
A2: A common strategy involves a multi-step process that begins with the synthesis or isolation of the lithospermic acid core, followed by selective esterification. This typically involves:
-
Synthesis/Isolation of Lithospermic Acid: This can be achieved through total synthesis or by extraction from natural sources like Salvia miltiorrhiza.
-
Protection of Reactive Sites: To ensure selective methylation, other reactive hydroxyl and carboxyl groups may need to be protected.
-
Monomethyl Esterification: The targeted carboxylic acid group is then esterified to its methyl ester.
-
Deprotection: The protecting groups are removed to yield the final this compound.
Q3: How can I improve the solubility of lithospermic acid and its derivatives during synthesis and purification?
A3: Improving solubility is crucial for efficient reactions and purification. Consider the following approaches:
-
Solvent Screening: Experiment with a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) and solvent mixtures.
-
pH Adjustment: The solubility of phenolic acids is often pH-dependent. Adjusting the pH of aqueous solutions can significantly enhance solubility.
-
Use of Co-solvents: The addition of a co-solvent can improve the solubility of reactants in the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield in the Esterification Step
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time and/or temperature. - Use a more efficient activating agent for the carboxylic acid. - Ensure all reagents are anhydrous, as water can quench the reaction. |
| Side reactions | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. - Consider using a milder esterification method. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use lower reaction temperatures if the compounds are thermally labile. |
Problem 2: Formation of Multiple Ester Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Non-selective esterification | - Employ a protecting group strategy to block other reactive functional groups before the esterification step. - Investigate enzyme-catalyzed esterification, which can offer higher regioselectivity. |
| Isomerization | - Analyze the reaction mixture at different time points to determine if isomerization is occurring. - Adjust reaction conditions (e.g., pH, temperature) to disfavor isomerization. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| High polarity of the product | - Utilize reverse-phase chromatography with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid). - Consider alternative purification techniques such as countercurrent chromatography or hydrophilic interaction liquid chromatography (HILIC). |
| Co-elution with impurities | - Optimize the chromatographic method (e.g., gradient, flow rate, column chemistry). - If impurities are acidic or basic, an acid-base extraction during the workup may remove them. |
| Product precipitation during workup | - Use a more polar solvent for extraction. - If the product precipitates, it can be collected by filtration, but may require further purification. |
Experimental Protocols & Data
Illustrative Large-Scale Synthesis Workflow
The following is a generalized workflow for the synthesis of this compound. Specific reagents and conditions would need to be optimized for your specific needs.
Troubleshooting Decision Tree for Low Purity
Quantitative Data Summary
The following table summarizes representative yields and purity levels for related polyphenolic compounds, which can serve as a benchmark for the synthesis of this compound.
| Compound | Synthesis/Purification Step | Yield (%) | Purity (%) | Reference |
| Magnesium Lithospermate B | Extraction and Purification | 2.13 | 98.67 | [1] |
| Mono/diphosphonic acid polyethylene (B3416737) glycol monomethyl ether | Purification | 74-79 | 99.33-99.67 | [2] |
Note: The data presented here are from related compounds and should be used as a general guide. Actual yields and purity for this compound synthesis will depend on the specific reaction conditions and scale.
References
Strategies to reduce non-specific binding of Monomethyl lithospermate in assays
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) of Monomethyl lithospermate (MML) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for a small molecule like this compound?
Non-specific binding refers to the interaction of a molecule, in this case, this compound, with surfaces or molecules other than its intended biological target.[1] For a small molecule like MML (MW: 552.5), this can lead to significant experimental artifacts, including high background noise, false-positive signals, reduced assay sensitivity, and inaccurate measurement of binding kinetics or biological activity.[2][3]
Q2: What are the primary causes of non-specific binding for small molecules?
NSB is primarily driven by non-covalent forces between the molecule and various surfaces within the assay system.[4] Key causes include:
-
Hydrophobic Interactions: The molecule adheres to hydrophobic regions of plastic surfaces (e.g., microplates), beads, or even proteins.[5]
-
Ionic/Electrostatic Interactions: The charge of the molecule can cause it to bind to oppositely charged surfaces or proteins.[5][6]
-
Inadequate Surface Blocking: Unoccupied sites on an assay surface (like an ELISA plate or SPR sensor chip) provide opportunities for molecules to adhere non-specifically.[2][3]
Q3: How can I proactively minimize NSB when designing an assay for this compound?
Proactive assay design is critical. Key considerations include:
-
Buffer Composition: Select a buffer system and pH that are optimal for your target's activity while minimizing the potential for ionic interactions.[7][8]
-
Choice of Consumables: Where possible, use low-binding plates and tubes.[4] For techniques like HPLC, using bio-inert materials such as PEEK for tubing and fittings can reduce interactions with metal surfaces.[6]
-
Inclusion of Additives: Incorporate non-ionic surfactants and/or blocking proteins into your assay buffers from the outset to mitigate hydrophobic and ionic interactions.[5][7]
Troubleshooting Guides
This section addresses common issues related to the non-specific binding of this compound in a question-and-answer format.
Q: I am observing a high background signal across my entire plate-based assay (e.g., ELISA, HTRF). What should I do first?
A high background is a classic sign of NSB. The first steps should focus on improving the blocking and washing steps of your protocol.
-
Cause: Ineffective Blocking. The blocking agent may not be optimal for the assay surface or may be used at a suboptimal concentration.[9]
-
Solution: Optimize your blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or even non-protein blockers like Polyvinylpyrrolidone (PVP).[10][11] Ensure you are incubating the blocker for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][12]
-
-
Cause: Insufficient Washing. Inadequate washing may fail to remove unbound MML or detection reagents.
Q: My SPR/BLI data shows significant binding of MML to the reference surface. How can I correct this?
Binding to the reference surface is a direct measure of NSB and can lead to erroneous kinetic calculations.[5] This issue is typically addressed by modifying the running buffer.
-
Cause: Charge-based Interactions. Electrostatic forces may be attracting MML to the sensor surface.
-
Cause: Hydrophobic Interactions. MML may be adhering to the sensor surface through hydrophobic forces.
-
Cause: Suboptimal pH. The buffer pH can influence the overall charge of the analyte and the surface.[14]
-
Solution: If possible, adjust the buffer pH to a point where electrostatic attraction between MML and the surface is minimized.[7]
-
Q: My results are inconsistent and have poor reproducibility. Could NSB be the culprit?
Yes, NSB is a major source of experimental variability.[6] If MML binds non-specifically to consumables like pipette tips, tubing, and plate wells, the effective concentration delivered in each step can vary, leading to inconsistent results.
-
Solution 1: Add Carrier Proteins. Including a carrier protein like BSA (0.1-1%) in your buffers can help prevent the analyte from adsorbing to plastic surfaces.[5][7]
-
Solution 2: Use Surface Passivation. For highly sensitive or demanding applications, pre-treating surfaces to make them more inert can dramatically improve consistency. This can involve coating surfaces with polymers like polyethylene (B3416737) glycol (PEG).[16][17]
-
Solution 3: Systematically Optimize Assay Conditions. Use a matrix approach to test different combinations of buffer additives (e.g., varying concentrations of salt and surfactant) to find the optimal conditions that yield the lowest NSB and the highest specific signal.
Data Presentation
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Type | Typical Concentration | Key Characteristics & Best Use Cases |
| Bovine Serum Albumin (BSA) | Protein | 1-5% | Widely used for immunoassays; lacks cross-reactivity in many systems.[10][11] |
| Non-fat Dry Milk | Protein | 0.1-5% | Cost-effective and highly effective, especially for Western blots. Can sometimes mask certain epitopes.[10][12] |
| Casein | Protein | 0.5-5% | Often demonstrates higher blocking efficiency than BSA.[18] |
| Fish Gelatin | Protein | 0.1-1% | A non-mammalian protein that can reduce cross-reactivity with mammalian-derived antibodies.[10] |
| Polyvinylpyrrolidone (PVP) | Polymer | 0.5-2% | A non-protein option that coats hydrophobic surfaces.[10][11] |
| Polyethylene Glycol (PEG) | Polymer | 0.5-2% | Another non-protein polymer used to create a hydrophilic, non-binding surface.[11] |
Table 2: Recommended Starting Concentrations for Buffer Additives to Reduce NSB
| Additive | Primary Function | Assay Type | Recommended Starting Concentration |
| NaCl | Reduce Ionic Interactions | SPR, BLI, Plate Assays | 150 mM - 500 mM[14][15] |
| Tween-20 | Reduce Hydrophobic Interactions | All | 0.01% - 0.1%[5][13] |
| Triton X-100 | Reduce Hydrophobic Interactions | IHC, Plate Assays | 0.1% - 0.5%[1] |
| BSA | Carrier Protein / Blocker | All | 0.1% - 1.0%[5][7] |
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Experimental workflow for blocking optimization.
Caption: Mechanisms for reducing non-specific binding.
Caption: Simplified PI3K/AKT signaling pathway activated by MML.
Key Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol helps determine the most effective blocking agent and concentration for your specific assay.
-
Preparation: Prepare several different blocking buffers. For example: 1%, 3%, and 5% BSA in PBST; and 5% non-fat dry milk in TBST.[1]
-
Surface Coating: Prepare your assay surface as you normally would (e.g., coat ELISA wells with your antigen or protein of interest).
-
Blocking: Add the different blocking buffers to separate sets of wells. Include a "no blocker" control.
-
Incubation: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C to ensure complete surface saturation.[3]
-
Washing: Wash all wells thoroughly with your standard wash buffer (e.g., PBST) to remove any unbound blocking agent.[12]
-
Negative Control Assay: Proceed with your assay protocol but omit the addition of this compound . Run the assay through to the detection step.
-
Analysis: Measure the signal in all wells. The optimal blocking buffer is the one that produces the lowest background signal in this negative control condition while not interfering with positive signals in a parallel experiment.
Protocol 2: Buffer Optimization Using a Matrix Approach
This protocol is designed to find the best combination of salt and surfactant to minimize NSB in solution-based assays or surface-based techniques like SPR.
-
Buffer Preparation: Create a matrix of assay buffers. For example, prepare a base buffer (e.g., 10 mM HEPES, pH 7.4) and create variations with different concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM) and Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%).
-
Experiment Execution: Set up your experiment using each buffer condition.
-
For SPR/BLI , use each buffer as the running buffer and test the binding of MML to a reference (blank) sensor surface.
-
For plate-based assays , run a negative control (no target protein) with MML diluted in each buffer condition.
-
-
Data Acquisition: Measure the level of non-specific binding for each condition. In SPR, this is the response on the reference channel. In a plate assay, it is the signal from the negative control wells.
-
Selection: Identify the buffer composition that provides the lowest amount of non-specific binding. Validate this condition by confirming that it does not negatively impact the specific interaction you intend to measure.
Protocol 3: Basic Surface Passivation of Microplates
This is a simplified method to reduce the hydrophobic nature of standard polystyrene microplates. For more advanced methods, consult literature on PEG-silane coating.[17][19]
-
Pre-rinse: Rinse the wells of a polystyrene microplate with a solution of 0.1% Tween-20.
-
Blocking Solution: Fill the wells with a protein-based blocking solution, such as 2% BSA in PBS.
-
Incubation: Incubate the plate for at least 2 hours at 37°C or overnight at 4°C. This allows the protein to adsorb to the plastic surface, creating a more hydrophilic and inert layer.
-
Washing: Before use, wash the plate extensively with your assay wash buffer to remove excess, loosely-bound blocking protein.
-
Usage: The plate is now "passivated" and ready for your assay. Do not allow the wells to dry out before adding your reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. corning.com [corning.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. arp1.com [arp1.com]
- 14. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 15. sinobiological.com [sinobiological.com]
- 16. US20120231447A1 - Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions - Google Patents [patents.google.com]
- 17. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Resolution of Monomethyl Lithospermate Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the chromatographic resolution of monomethyl lithospermate and its metabolites during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between this compound and its isomeric metabolites (peak co-elution). | Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating structurally similar isomers. | Optimize the Mobile Phase: • Adjust Solvent Strength: Methodically alter the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient can often improve the separation of closely eluting compounds[1][2]. • Modify pH: For acidic compounds like lithospermate derivatives, adjusting the mobile phase pH can alter ionization and improve separation. Using a buffer to maintain a consistent pH is recommended[3]. • Incorporate Additives: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and selectivity. |
| Suboptimal Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers. | Select an Alternative Stationary Phase: • If using a standard C18 column, consider a different chemistry such as a biphenyl (B1667301) or phenyl-hexyl column, which can offer different selectivity for aromatic compounds[4]. | |
| Inappropriate Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. | Optimize Column Temperature: • Experiment with different column temperatures. An increase in temperature can sometimes improve peak shape and resolution, though it may also alter selectivity[2]. | |
| Peak tailing for this compound or its metabolites. | Secondary Interactions with Stationary Phase: Residual silanols on the silica (B1680970) backbone of the column can interact with polar analytes, causing tailing. | Mitigate Secondary Interactions: • Use an End-Capped Column: Modern, high-quality end-capped columns are designed to minimize these interactions. • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of both the analytes and residual silanols, reducing unwanted interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: • Dilute your sample and reinject. If peak shape improves, column overload was likely the issue. | |
| Contamination of Guard or Analytical Column: Buildup of matrix components can create active sites that cause tailing. | Clean or Replace Column Components: • Replace the guard column. • If the problem persists, flush the analytical column according to the manufacturer's instructions, or replace it if it is old or heavily contaminated. | |
| Low signal intensity or signal suppression in LC-MS analysis. | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analytes in the mass spectrometer source[5][6][7]. | Improve Sample Preparation: • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components[7][8]. A well-chosen SPE sorbent can selectively retain the analytes of interest while allowing contaminants to be washed away. • Liquid-Liquid Extraction (LLE): This can also be effective for cleaning up complex samples. • Protein Precipitation: For plasma or serum samples, precipitating proteins can remove a significant source of interference. |
| In-Source Fragmentation or Adduct Formation: The settings of the mass spectrometer's ion source may not be optimal for the analytes. | Optimize MS Source Parameters: • Adjust source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for the parent ion of this compound and its metabolites[9]. | |
| Analyte Chelation with Metal Surfaces: Some compounds can interact with the stainless steel components of the HPLC system, leading to signal loss. | Use Metal-Free Components: • If chelation is suspected, consider using a metal-free or PEEK-lined column and tubing to minimize these interactions[10]. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the separation of this compound from its parent compound, lithospermic acid?
A1: To improve the separation of these two closely related compounds, focus on enhancing the selectivity of your chromatographic system. A good starting point is to use a shallow gradient elution, which increases the separation window[1][2]. Additionally, experimenting with different stationary phases, such as a biphenyl column, can provide alternative selectivities compared to a standard C18 column, potentially resolving the two compounds more effectively[4].
Q2: What is a suitable sample preparation method for analyzing this compound metabolites in plasma?
A2: For plasma samples, a robust sample preparation method is crucial to remove proteins and other interfering substances. A combination of protein precipitation followed by solid-phase extraction (SPE) is often effective[11][12]. For example, you can first precipitate proteins with a solvent like acetonitrile. After centrifugation, the supernatant can be further cleaned up and concentrated using an appropriate SPE cartridge (e.g., Oasis HLB)[8]. This helps to minimize matrix effects and improve the sensitivity of your LC-MS analysis[7].
Q3: My baseline is noisy in my LC-MS chromatogram. What could be the cause?
A3: A noisy baseline can be caused by several factors. Common culprits include contaminated solvents or additives, an improperly conditioned column, or electronic noise from the detector. Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases. It is also important to thoroughly equilibrate your column with the initial mobile phase conditions before starting your analytical run[2]. If the noise persists, check for leaks in the system and ensure the mass spectrometer is properly tuned and calibrated[9].
Q4: What is the role of Catechol-O-methyltransferase (COMT) in the metabolism of lithospermic acid derivatives?
A4: Catechol-O-methyltransferase (COMT) is a key enzyme involved in the metabolism of compounds containing a catechol group, which is present in lithospermic acid and its derivatives[13][14]. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety[13]. This methylation is a significant metabolic pathway for many phenolic compounds and can lead to the formation of monomethylated metabolites.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Protein Precipitation:
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
UPLC-MS/MS Method for Analysis of this compound Metabolites
This is a representative method that should be optimized for your specific instrument and analytes.
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a shallow gradient to enhance resolution. For example:
-
0-1 min: 5% B
-
1-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Linear gradient from 40% to 95% B
-
17-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibrate at 5% B
-
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Negative ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for this compound and its expected metabolites.
-
Quantitative Data Summary
The following tables provide examples of chromatographic parameters that can be adjusted to improve resolution. These are starting points and should be optimized for your specific application.
Table 1: Example Gradient Elution Profiles for Improved Resolution
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid) |
| Profile 1: Standard Gradient | |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
| Profile 2: Shallow Gradient for Isomer Separation | |
| 0.0 | 5 |
| 20.0 | 45 |
| 22.0 | 95 |
| 24.0 | 95 |
| 24.1 | 5 |
| 28.0 | 5 |
Table 2: Comparison of Stationary Phases for Phenolic Acid Separation
| Stationary Phase | Selectivity Characteristics | Potential Application for this compound |
| C18 | Standard reversed-phase; good for general separation of hydrophobic compounds. | A good starting point, but may not resolve closely related isomers. |
| Biphenyl | Offers π-π interactions, providing alternative selectivity for aromatic and conjugated compounds. | Recommended for improving the resolution of isomeric metabolites due to its different interaction mechanism[4]. |
| Phenyl-Hexyl | Provides a combination of hydrophobic and π-π interactions. | Can offer a different selectivity profile compared to both C18 and Biphenyl phases. |
| HILIC | Hydrophilic Interaction Chromatography; suitable for very polar compounds. | Less likely to be the primary choice for lithospermate derivatives unless they are highly polar. |
Visualizations
Caption: A workflow diagram illustrating the key steps and troubleshooting loops for improving chromatographic resolution.
Caption: The metabolic pathway showing COMT-catalyzed methylation of a lithospermate derivative.
References
- 1. mastelf.com [mastelf.com]
- 2. welch-us.com [welch-us.com]
- 3. mastelf.com [mastelf.com]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column | MDPI [mdpi.com]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Monomethyl Lithospermate and Lithospermic Acid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two closely related phenolic compounds, Monomethyl lithospermate and Lithospermic acid B. Both are derivatives of lithospermic acid, a potent antioxidant found in medicinal plants such as Salvia miltiorrhiza.[1][2] This document synthesizes available experimental data to facilitate an objective comparison of their performance and mechanisms of action.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of this compound and Lithospermic acid B using identical assays are limited in the current literature. However, data from separate in vitro studies provide insights into their respective potencies.
| Compound | Antioxidant Assay | IC50 / EC50 Value | Reference |
| Lithospermic acid B | DPPH Radical Scavenging | IC50: 23.2 µg/mL | [3] |
| ABTS Radical Scavenging | EC50: 1.43 µg/mL | [4] | |
| This compound | DPPH, ABTS, ORAC, etc. | No data available |
Note: The provided values for Lithospermic acid B are from different studies and may not be directly comparable due to variations in experimental conditions. The absence of reported IC50 or EC50 values from standard in vitro antioxidant assays for this compound highlights a gap in the current research landscape.
Mechanistic Insights into Antioxidant Action
While quantitative data for this compound is lacking, qualitative studies reveal that both compounds effectively mitigate oxidative stress, albeit through different primary signaling pathways.
This compound: Neuroprotection via PI3K/Akt Signaling
Research on this compound has primarily focused on its neuroprotective effects, particularly in the context of ischemic stroke.[5] Studies have demonstrated its ability to reduce oxidative stress in neuronal cells.[5] The antioxidant activity of this compound is characterized by:
-
Reduction of Reactive Oxygen Species (ROS): It significantly inhibits the production of ROS in cells under oxidative stress.
-
Enhancement of Endogenous Antioxidant Enzymes: this compound increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).
-
Inhibition of Lipid Peroxidation: It decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage to cell membranes.
The primary signaling pathway implicated in the antioxidant and neuroprotective effects of this compound is the PI3K/Akt pathway .[5] Activation of this pathway is crucial for promoting cell survival and mitigating oxidative damage.
Lithospermic Acid B: Potent Radical Scavenging and Nrf2 Pathway Activation
Lithospermic acid B (also known as Salvianolic acid B) is a well-documented potent antioxidant.[1][3][6][7] Its antioxidant properties are attributed to:
-
Direct Radical Scavenging: It effectively scavenges a variety of free radicals, as demonstrated by its low IC50 and EC50 values in DPPH and ABTS assays.[3][4]
-
Inhibition of ROS-Producing Enzymes: Lithospermic acid and its derivatives can inhibit enzymes responsible for generating ROS.[2][8]
-
Upregulation of Endogenous Antioxidant Defenses: A key mechanism of action for Lithospermic acid B is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By promoting the nuclear translocation of Nrf2, Lithospermic acid B enhances the cellular antioxidant response.[8]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound's antioxidant action.
Caption: Antioxidant signaling pathway of Lithospermic acid B.
Experimental Protocols
The following are generalized protocols for common in vitro antioxidant assays that have been used to evaluate Lithospermic acid B.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[9]
Protocol:
-
A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Various concentrations of the test compound (this compound or Lithospermic acid B) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at ~517 nm using a spectrophotometer.
-
A control sample (without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically.[9]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at ~734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The EC50 value (the concentration of the compound that scavenges 50% of the ABTS radicals) is determined from a dose-response curve.
Conclusion
Both this compound and Lithospermic acid B are potent antioxidants derived from lithospermic acid. Lithospermic acid B has been more extensively studied using standardized in vitro antioxidant assays, demonstrating strong radical scavenging activity, with its mechanism of action well-elucidated through the activation of the Nrf2 pathway.
This compound, while lacking quantitative data from these standard assays, has shown significant promise in cellular and in vivo models of neuroprotection by reducing oxidative stress through the activation of the PI3K/Akt signaling pathway.
For drug development professionals and researchers, Lithospermic acid B presents a well-characterized antioxidant profile. This compound warrants further investigation, particularly through standardized in vitro antioxidant assays, to enable a direct and quantitative comparison of its potency with that of Lithospermic acid B and other antioxidants. Such studies would provide a clearer picture of its potential as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Effect of Lithospermic Acid, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]
- 7. The effect of lithospermic acid, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Monomethyl Lithospermate and Temozolomide in Glioblastoma Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct mechanisms of action and cytotoxic effects of monomethyl lithospermate and the current standard-of-care chemotherapeutic, temozolomide (B1682018) (TMZ), in glioblastoma (GBM) cell lines. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, experimental protocols, and underlying signaling pathways to inform future research and therapeutic strategies for this aggressive brain tumor.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to conventional therapies. Temozolomide, an alkylating agent, has been the cornerstone of GBM chemotherapy for over a decade. However, its efficacy is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This has spurred the investigation of novel therapeutic agents with alternative mechanisms of action. This compound, a natural compound, has emerged as a promising candidate, demonstrating significant antineoplastic activity in GBM cell lines. This guide provides a direct comparison of their in vitro performance, highlighting differences in cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Comparative Quantitative Data
The following tables summarize the key quantitative data on the effects of this compound (also known as 9″-methyl lithospermate) and temozolomide on the U87 and T98 human glioblastoma cell lines.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
| This compound | U87 | ~30 | 72 hours[1] |
| T98 | ~68 | 72 hours[2] | |
| Temozolomide | U87 | 24.2 - 230 | 72 hours[3] |
| T98 | ~438.3 | 72 hours[3] |
Note: IC50 values for Temozolomide can vary significantly between studies due to differences in experimental conditions.
Table 2: Cell Cycle Analysis
Flow cytometry analysis reveals the percentage of cells in each phase of the cell cycle following treatment. An increase in the sub-G0/G1 population is indicative of apoptosis.
This compound Treatment (72 hours) [1]
| Cell Line | Treatment | Sub-G0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| U87 | Control | 0.7 | 72.5 | 18.1 | 8.7 |
| IC50 (~30 µM) | 4.8 | 59.2 | 27.0 | 9.0 | |
| 2xIC50 (~60 µM) | 12.2 | 51.5 | 26.8 | 9.5 | |
| T98 | Control | 1.2 | 70.8 | 17.3 | 10.7 |
| IC50 (~68 µM) | 10.5 | 58.3 | 23.8 | 7.4 | |
| 2xIC50 (~136 µM) | 29.3 | 45.1 | 19.5 | 6.1 |
Temozolomide Treatment
Quantitative data for cell cycle distribution after TMZ treatment is less consistently reported in a comparable format across the literature. However, studies consistently show that TMZ induces a G2/M phase arrest in glioblastoma cells. For instance, treatment of U87 cells with varying concentrations of TMZ (12.5-100 µg/ml) for up to 4 days resulted in a dose- and time-dependent arrest in the G2/M stage.
Table 3: Apoptosis Induction
The percentage of apoptotic cells can be quantified through various methods, including flow cytometry analysis of Annexin V/PI stained cells.
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Notes |
| This compound | U87 | 2xIC50 (~60 µM) for 72h | 12.2 | Inferred from sub-G0/G1 population[1] |
| T98 | 2xIC50 (~136 µM) for 72h | 29.3 | Inferred from sub-G0/G1 population[1] | |
| Temozolomide | U87MG & T98G | 100 µM | Significant increase | Late-stage apoptosis observed[4] |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
-
U87 and T98 glioblastoma cells were seeded in 12-well plates at a density of 20,000 cells per well.
-
After 24 hours of incubation, the cells were treated with various concentrations of this compound or temozolomide.
-
Following a 72-hour incubation period, the cells were detached using trypsin.
-
The cell suspension was mixed with an equal volume of 0.4% Trypan Blue solution.
-
The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine cell viability. The IC50 value was calculated from the dose-response curve.[2][5]
Cell Cycle Analysis (Flow Cytometry)
-
Cells were seeded and treated with the respective compounds at their IC50 and 2xIC50 concentrations for 72 hours.
-
Untreated cells served as a negative control.
-
After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells were then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the sub-G0/G1, G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Glioblastoma cells were treated with the compounds for the indicated time.
-
Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Mechanisms of Action
This compound
This compound appears to exert its anticancer effects through the induction of S-phase cell cycle arrest and apoptosis.[1] The accumulation of cells in the S phase suggests an interference with DNA replication. The significant increase in the sub-G0/G1 population is a strong indicator of programmed cell death.[1] While the precise molecular targets are still under investigation, it is hypothesized that its mechanism may involve the modulation of the cyclic AMP (cAMP) signaling pathway.
Proposed mechanism of this compound.
Temozolomide
Temozolomide is a prodrug that, at physiological pH, converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC is a DNA alkylating agent that introduces methyl groups primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The methylation at the O6 position of guanine is the most cytotoxic lesion. If the cell attempts to replicate DNA containing O6-methylguanine, it leads to mismatched base pairing, triggering the DNA mismatch repair (MMR) pathway. This futile repair cycle results in DNA double-strand breaks, ultimately leading to G2/M cell cycle arrest and apoptosis.
Mechanism of action of Temozolomide.
Conclusion
This compound and temozolomide exhibit distinct profiles in their activity against glioblastoma cell lines. This compound demonstrates potent cytotoxicity and induces S-phase arrest, a different mechanism compared to the G2/M arrest induced by temozolomide. This suggests that this compound could be a valuable candidate for further investigation, either as a standalone therapy or in combination with other agents, particularly for temozolomide-resistant glioblastoma. The provided data and protocols offer a foundation for researchers to build upon in the ongoing effort to develop more effective treatments for this devastating disease. Further in vivo studies are warranted to validate these in vitro findings.
References
A Comparative Guide to Nrf2 Activators: Monomethyl Lithospermate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant and anti-inflammatory response. Its activation offers a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress. This guide provides an objective comparison of the efficacy of Monomethyl lithospermate (MML) against other well-characterized Nrf2 activators: Sulforaphane, Dimethyl fumarate (B1241708) (DMF), and Bardoxolone methyl. The comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.
Mechanism of Action and Efficacy
The activation of the Nrf2 signaling pathway is a critical event in cellular defense. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Nrf2 activators disrupt this interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
This compound (MML) , a derivative of a major water-soluble bioactive compound from Salvia miltiorrhiza, has been shown to activate the Nrf2 pathway. This activation is mediated through the upstream signaling pathways involving Phosphatidylinositol 3-kinase (PI3K)/Akt and Protein Kinase C (PKC).
Sulforaphane , an isothiocyanate found in cruciferous vegetables, is a potent Nrf2 activator.[1] It functions by covalently modifying specific cysteine residues on Keap1, leading to the release of Nrf2.[1]
Dimethyl fumarate (DMF) , an approved treatment for multiple sclerosis, and its active metabolite monomethyl fumarate (MMF), are electrophilic compounds that also modify Keap1 cysteine residues, thereby activating the Nrf2 pathway.[2][3]
Bardoxolone methyl , a synthetic triterpenoid, is another potent electrophilic activator of Nrf2.[4] It directly interacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex and enabling Nrf2 signaling.[4][5]
Quantitative Comparison of Nrf2 Activator Potency
Direct comparative studies of the potency of these Nrf2 activators in a single standardized assay are limited. The following tables summarize available quantitative data from various studies to provide a comparative perspective. It is important to note that experimental conditions such as cell type, treatment duration, and specific assay used can significantly influence the observed efficacy.
| Compound | Assay | Cell Line/System | Concentration/EC50 | Observed Effect | Reference |
| This compound (MML) derivative (Magnesium lithospermate B) | Western Blot | HMEC-1 | 10-100 µM | Dose-dependent increase in Nrf2 phosphorylation and HO-1 protein expression | |
| Sulforaphane | ARE-Luciferase Reporter | Varies | µM range | Potent induction of ARE-luciferase activity | |
| Dimethyl fumarate (DMF) | Neh2-luciferase Reporter | Dose-dependent | Activation of Neh2-luciferase reporter | ||
| Bardoxolone methyl | ARE-Luciferase Reporter | HUVECs | 10-100 nM | Significant increase in ARE activity | [6] |
Table 1: Potency of Nrf2 Activators in Reporter Assays. This table presents the effective concentrations of different Nrf2 activators in inducing the expression of reporter genes under the control of the Antioxidant Response Element (ARE).
| Compound | Target Gene | Cell Line/System | Concentration | Fold Induction | Reference |
| This compound (MML) derivative (Magnesium lithospermate B) | HO-1 | HMEC-1 | 100 µM | Significant increase in protein expression | |
| Sulforaphane | NQO1, HO-1, GCLM | MDA-MB-231 | Dose-dependent | Increase in target gene expression | [7] |
| Dimethyl fumarate (DMF) | NQO1, HO-1 | Ex vivo stimulated PBMCs | Dose-dependent | Induction of NQO1 and HO-1 gene expression | [8] |
| Bardoxolone methyl | HO-1, NQO1 | HUVECs | 10-100 nM | Significant increase in mRNA and protein levels | [6] |
Table 2: Induction of Nrf2 Target Genes. This table showcases the ability of the activators to upregulate the expression of downstream target genes of Nrf2, which are crucial for the antioxidant response.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental approaches used to evaluate these Nrf2 activators, the following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators.
Caption: A typical experimental workflow for the evaluation of Nrf2 activators.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
Test compounds (MML, Sulforaphane, DMF, Bardoxolone methyl) and vehicle control (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of the vehicle should be consistent across all wells and typically below 0.5%.
-
Remove the old medium and add the medium containing the test compounds or vehicle control to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase for dual-luciferase assays) if applicable. Calculate the fold induction relative to the vehicle-treated cells. Determine the EC50 value for each compound.
Western Blot for Nrf2 Nuclear Translocation
This method is used to determine the amount of Nrf2 protein that has translocated to the nucleus upon treatment with an activator.
Materials:
-
Cell line of interest (e.g., HMEC-1, HUVECs)
-
Cell culture medium and supplements
-
Test compounds and vehicle control
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples and run them on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control (Lamin B1) and the cytoplasmic Nrf2 level to the cytoplasmic loading control (β-actin or GAPDH).
Quantitative PCR (qPCR) for HO-1 and NQO1 Expression
qPCR is used to measure the mRNA levels of Nrf2 target genes, such as HO-1 and NQO1, to assess the transcriptional activity of Nrf2.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the test compounds for a specified duration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction in a thermal cycler.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Determine the fold change in gene expression in treated cells compared to vehicle-treated cells.
Conclusion
This compound, Sulforaphane, Dimethyl fumarate, and Bardoxolone methyl are all effective activators of the Nrf2 pathway, albeit with different potencies and mechanisms of action. While direct, comprehensive comparative studies are still needed, the available data suggest that Bardoxolone methyl is a particularly potent activator, effective at nanomolar concentrations. The choice of an Nrf2 activator for research or therapeutic development will depend on the specific context, including the desired potency, the cellular or disease model, and the potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other novel Nrf2 activators.
References
- 1. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]
- 2. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 7. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monomethyl Lithospermate Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of monomethyl lithospermate, a primary metabolite of lithospermic acid, across different preclinical species. Understanding the species-specific metabolic pathways and pharmacokinetic profiles of this compound is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of the cross-species differences in this compound metabolism.
Executive Summary
This compound is a significant metabolite of lithospermic acid, a polyphenolic compound found in Salvia miltiorrhiza with potential therapeutic applications. The metabolism of lithospermic acid is primarily driven by O-methylation, leading to the formation of monomethyl and dimethylated derivatives. This guide focuses on the cross-species comparison of the metabolism of the monomethylated form, highlighting differences in pharmacokinetic parameters and metabolic pathways between rats and dogs. The data presented herein are essential for selecting the appropriate animal models for nonclinical toxicology studies and for predicting the human pharmacokinetics of lithospermic acid and its metabolites.
Quantitative Data Comparison
Table 1: Pharmacokinetic Parameters of 3'-O-Monomethyl-lithospermic acid B (M1) in Rats Following Intravenous Administration
| Parameter | Value (Mean ± SD) |
| t1/2z (h) | 1.54 ± 0.81 |
| MRT(0-t) (h) | 0.46 ± 0.07 |
| AUC(0-tn) (mg·h/L) | 13.63 ± 2.7 |
Data from a study on the pharmacokinetic characteristics of the active metabolites of magnesium lithospermate B in rats.
Metabolic Pathways
The primary metabolic pathway for lithospermic acid in rats is O-methylation, catalyzed by catechol-O-methyltransferase (COMT). This process leads to the sequential formation of monomethylated and subsequently dimethylated and trimethylated metabolites. The monomethylated form, 3'-monomethyl-lithospermic acid, is a major metabolite detected in rat serum and bile after administration of lithospermic acid.[1] While detailed metabolic pathways in dogs are not as extensively documented for lithospermic acid, it is known that dogs also possess COMT activity, suggesting a similar methylation pathway may occur. However, species differences in COMT activity and the expression of other drug-metabolizing enzymes can lead to quantitative and qualitative differences in the metabolite profiles between rats and dogs.
Metabolic pathway of lithospermic acid in rats.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of 3'-O-monomethyl-lithospermic acid B (M1) in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Intravenous administration of M1.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Serum is separated by centrifugation.
-
Bioanalysis: The concentration of M1 in serum samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and mean residence time (MRT) are calculated from the serum concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of lithospermic acid in vitro.
Methodology:
-
Test System: Pooled liver microsomes from the species of interest (e.g., rat, dog, human).
-
Incubation Mixture: The reaction mixture typically contains liver microsomes, a phosphate (B84403) buffer (pH 7.4), the test compound (lithospermic acid), and a cofactor, usually NADPH, to initiate the metabolic reaction.
-
Incubation: The mixture is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.
-
Analysis: The remaining parent compound and the formed metabolites are quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. Metabolite structures are elucidated based on their mass spectral data.
Experimental workflow for in vivo and in vitro studies.
Discussion and Conclusion
The available data indicate that this compound is a primary metabolite of lithospermic acid in rats, and its pharmacokinetic profile in this species is characterized by rapid elimination. While direct comparative in vivo data in other species like dogs are currently limited, the known metabolic pathways of related compounds suggest that methylation is a conserved metabolic route. However, the rate and extent of this metabolism, as well as the subsequent clearance of the methylated metabolites, are likely to exhibit species-specific differences.
For a more complete cross-species comparison, further studies are warranted. Specifically, in vivo pharmacokinetic studies of this compound in dogs and other non-rodent species would be highly valuable. Additionally, comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, would provide crucial data for understanding the inter-species variability in the activity of enzymes like COMT and their impact on the metabolic fate of this compound. Such data are indispensable for the accurate prediction of human pharmacokinetics and the informed design of clinical trials.
References
Comparative Analysis of Gene Expression Changes: A Focus on Lithospermate Derivatives
A comprehensive analysis of gene expression alterations induced by Monomethyl lithospermate (MML) is currently challenging due to a scarcity of specific research on this particular compound. However, extensive data is available for a closely related derivative, Magnesium lithospermate B (MLB), offering valuable insights into the potential mechanisms of action for this class of compounds. This guide, therefore, focuses on the gene expression changes and signaling pathways modulated by MLB, providing a comparative framework for researchers in drug discovery and development.
Key Signaling Pathways Modulated by Magnesium Lithospermate B
Research indicates that MLB exerts its therapeutic effects by influencing several critical signaling cascades. These include the NF-κB, Nrf2, and MAPK pathways, which are central to inflammatory responses, oxidative stress, and cellular proliferation.
A notable study demonstrated that MLB inhibits the activation of NF-κB, a key regulator of inflammation. This inhibition is achieved by preventing the degradation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit. Furthermore, MLB has been shown to activate the Nrf2 pathway, which plays a crucial role in the antioxidant response.
The diagram below illustrates the proposed mechanism of action for MLB in modulating the NF-κB and Nrf2 signaling pathways.
Caption: MLB signaling pathways.
Tabulated Summary of Gene Expression Changes Induced by Magnesium Lithospermate B
While a comprehensive, genome-wide dataset is not available, studies have reported the modulation of several key genes by MLB. The following table summarizes these findings.
| Gene Target | Effect of MLB Treatment | Implicated Pathway | Potential Therapeutic Relevance |
| HIF-1α | Downregulation | Hypoxia Signaling | Pulmonary Hypertension |
| MCP-1 | Downregulation | Chemokine Signaling | Inflammation, Fibrosis |
| NF-κB | Downregulation | NF-κB Signaling | Inflammation, Cancer |
| PCNA | Downregulation | Cell Cycle Regulation | Cancer, Proliferative Disorders |
| CDK4 | Downregulation | Cell Cycle Regulation | Cancer, Proliferative Disorders |
| ICAM1 | Downregulation | Cell Adhesion | Inflammation |
| VCAM1 | Downregulation | Cell Adhesion | Inflammation |
| TNFα | Downregulation | Cytokine Signaling | Inflammation |
Experimental Protocols
The following provides a generalized methodology for assessing gene expression changes induced by compounds like MLB, based on common laboratory practices.
Cell Culture and Treatment:
-
Human cell lines (e.g., endothelial cells, hepatic stellate cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize their cell cycles.
-
Cells are then treated with varying concentrations of MLB or a vehicle control for a specified duration (e.g., 24-72 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
The workflow for this experimental process is depicted in the diagram below.
A Comparative Analysis of Monomethyl Lithospermate and Rosmarinic Acid: Signaling Pathways and Therapeutic Potential
In the landscape of natural product research, Monomethyl lithospermate and Rosmarinic acid, both phenolic compounds, have garnered significant attention for their diverse pharmacological activities. While direct head-to-head studies are limited, a comparative analysis of their mechanisms of action, based on existing experimental data, provides valuable insights for researchers and drug development professionals. This guide synthesizes the current understanding of their effects on key signaling pathways, supported by experimental protocols and quantitative data.
Comparative Overview of Biological Activities
| Feature | This compound (as Magnesium Lithospermate B) | Rosmarinic Acid |
| Primary Sources | Salvia miltiorrhiza (Danshen) | Lamiaceae family (e.g., Rosemary, Sage, Mint)[1][2] |
| Key Biological Activities | Anti-inflammatory, Anti-fibrotic, Vasodilatory, Antiviral[3][4][5][6][7] | Anti-inflammatory, Antioxidant, Antiviral, Anti-fibrotic, Anticancer[2][8][9][10][11][12][13][14][15] |
| Primary Signaling Pathways Investigated | Nrf2, NF-κB, sGC/cGMP/PKG, TGF-βRI/Smad[3][4][7][16] | Nrf2/ARE, MAPK, NF-κB, TGF-β, Wnt, p53/BAX[8][9][10][11][14][17] |
In-Depth Look at Signaling Pathways
Both this compound and Rosmarinic acid exert their effects by modulating critical intracellular signaling cascades. A notable similarity is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
This compound (as Magnesium Lithospermate B - MLB) has been shown to protect endothelial cells from inflammation-induced dysfunction through the activation of the Nrf2 pathway.[3][4][18] This activation is mediated by Protein Kinase C (PKC) and PI3K/Akt signaling.[3][18] Concurrently, MLB inhibits the pro-inflammatory NF-κB pathway by preventing the degradation of IκBα and the subsequent phosphorylation of the p65 subunit.[3][4] In the context of vasodilation, MLB has been demonstrated to activate the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[16][19] Furthermore, its anti-fibrotic effects are attributed to the inhibition of the Transforming growth factor-beta (TGF-β)/Smad signaling pathway by decreasing the expression of TGF-β receptor I (TGF-βRI).[7]
Rosmarinic Acid (RA) also activates the Nrf2/ARE signaling pathway, contributing to its antioxidant and anti-inflammatory properties.[8][9][17] Studies have shown this can occur via the miR-25-3p/SIRT6 axis to inhibit vascular remodeling.[8][17] RA has also been found to down-regulate nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) expression by inhibiting the phosphorylation of JNK and p38 in the MAPK signaling pathway.[10] Similar to MLB, RA can inhibit NF-κB activation.[10] In the context of fibrosis, RA has been shown to suppress both the TGF-β and Wnt signaling pathways.[11] Additionally, in cancer cell lines, RA has been observed to induce apoptosis by activating the p53/BAX signaling pathway.[14]
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound B.
Caption: Signaling pathways modulated by Rosmarinic Acid.
Experimental Methodologies
The following tables summarize the experimental protocols used to generate the data on this compound and Rosmarinic acid.
This compound (as Magnesium Lithospermate B) Experimental Protocols
| Experiment | Cell/Animal Model | Methodology | Key Findings | Reference |
| Endothelial Dysfunction | Human Microvascular Endothelial Cells (HMEC-1), Sprague-Dawley rats | In vitro: LPS-induced inflammation, analysis of inflammatory cytokine mRNA levels. In vivo: LPS-induced endothelial dysfunction, measurement of endothelial-dependent vasodilation, leukocyte adhesion, and vascular leakage. | MLB dose-dependently inhibited LPS-induced upregulation of ICAM1, VCAM1, and TNFα, and restored endothelial function in vivo. | [3][4][18] |
| Vasospasm | Subarachnoid Hemorrhage (SAH) rat model | Western blot analysis for sGCα1, sGCβ1, and PKG expression. ELISA for cGMP levels. | MLB precondition significantly induced cGMP, sGCα1, sGCβ1, and PKG expression, suggesting activation of the sGC/cGMP/PKG pathway. | [16][19] |
| Pulmonary Fibrosis | C57 mouse model, Human lung fibroblast (MRC-5) cells, Human type II alveolar epithelial (A549) cells | In vivo: Bleomycin-induced pulmonary fibrosis, histological analysis. In vitro: TGF-β-stimulated myofibroblastic transdifferentiation and collagen production, Western blot for TGF-βRI and Smad pathway proteins. | MLB attenuated bleomycin-induced pulmonary fibrosis and inhibited TGF-β-stimulated fibrotic processes in vitro by downregulating TGF-βRI. | [7] |
| Hepatic Fibrosis | Thioacetamide (TAA)-induced cirrhotic rat model | TAA injections to induce fibrosis, oral administration of MLB. Histological analysis (H&E, Masson's trichrome), serum AST/ALT levels. | MLB attenuated TAA-induced hepatic fibrosis and reduced liver enzyme levels. | [5] |
Rosmarinic Acid Experimental Protocols
| Experiment | Cell/Animal Model | Methodology | Key Findings | Reference |
| Vascular Remodeling | Vascular Smooth Muscle Cells (VSMCs), Carotid balloon-injured rats | In vitro: PDGF-BB-induced VSMC proliferation, migration, and phenotypic switching. In vivo: Analysis of intimal hyperplasia. | RA activates the Nrf2/ARE signaling pathway via the miR-25-3p/SIRT6 axis to inhibit vascular remodeling. | [8][17] |
| Vascular Calcification | In vitro cell model and in vivo vascular calcification model | Western blot for Nrf2, NQO1, HO-1, and Keap1. Measurement of calcification markers. | RA improves vascular calcification by regulating the Nrf2 pathway to enhance antioxidant capacity. | [9] |
| Chondrocyte Inflammation | Rat chondrocytes | IL-1β stimulation to induce inflammatory response. Western blot for MAPK (ERK, p38, JNK) and NF-κB p65 phosphorylation/translocation. | RA inhibited IL-1β-induced NO and PGE2 production by inhibiting the phosphorylation of JNK and p38 and blocking the nuclear translocation of NF-κB p65. | [10] |
| Ovarian Carcinoma | Human ovarian adenocarcinoma (OVCAR3) cells, Human skin keratinocyte (HaCaT) cells | MTT assay for cell viability, NucBlue staining for apoptosis, qRT-PCR and Western blot for p53 and BAX expression. | RA inhibited cell proliferation and induced apoptosis in OVCAR3 cells by activating the p53/BAX pathway. | [14] |
Concluding Remarks
While a direct comparative study is lacking, the available evidence suggests that both this compound and Rosmarinic acid are promising therapeutic candidates with overlapping yet distinct mechanisms of action. Their shared ability to activate the Nrf2 pathway underscores their potential as potent antioxidant and anti-inflammatory agents. However, they also modulate other specific pathways, such as the sGC/cGMP/PKG pathway by this compound and the MAPK and p53 pathways by Rosmarinic acid, which may account for their differential therapeutic effects. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide the development of targeted therapies for a range of diseases, including cardiovascular disorders, inflammatory conditions, fibrosis, and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of rosmarinic acid content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Rosmarinic acid inhibits the proliferation of ovarian carcinoma cells by activating the p53/BAX signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosmarinic Acid Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Monomethyl Lithospermate on NF-κB Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl lithospermate's performance in inhibiting the NF-κB signaling pathway against other known inhibitors. Experimental data and detailed protocols are presented to support the validation of its inhibitory effects.
Introduction to NF-κB Signaling and its Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. The canonical pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound, often studied in its salt form, Magnesium lithospermate B (MLB), has been identified as an inhibitor of this pathway. It has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 and p50 subunits, thereby blocking NF-κB activation. This guide compares the inhibitory potential of this compound with other well-established NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the inhibitory concentrations of this compound (derived from studies on Magnesium lithospermate B) and other common NF-κB inhibitors. The data is presented to facilitate a direct comparison of their potency.
| Inhibitor | Mechanism of Action | Reported IC50 / Effective Concentration | Cell Type/Assay Condition |
| This compound (as Magnesium lithospermate B) | Prevents IκBα degradation and p65/p50 nuclear translocation. | ~67.5 µM (effective concentration to suppress NF-κB luciferase reporter) | Mouse hippocampal neurons |
| BAY 11-7082 | Inhibits TNF-α-induced IκBα phosphorylation. | 10 µM | Tumor cells |
| MG-132 | Proteasome inhibitor, prevents IκBα degradation. | 3 µM | General NF-κB activation assay |
| Parthenolide | Inhibits the IκB Kinase (IKK) complex. | Effective in the range of 15-70 µM | HEK-Blue™ cells, Cystic Fibrosis cell lines |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of NF-κB inhibition and the process of its validation, the following diagrams are provided.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: Workflow for validating NF-κB inhibitors.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to validate the inhibitory effect of compounds on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB agonist, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of NF-κB inhibition and determine the IC50 value.
-
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the upstream events in NF-κB activation.
-
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or macrophage cell lines) in 6-well plates. Pre-treat with the inhibitor for 1-2 hours, followed by stimulation with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the movement of the NF-κB p65 subunit into the nucleus.
-
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with the inhibitor for 1-2 hours, followed by stimulation with an NF-κB agonist for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against p65. Follow with a fluorophore-conjugated secondary antibody.
-
Imaging: Counterstain the nuclei with DAPI and visualize the localization of p65 using a fluorescence microscope.
-
Conclusion
The available data indicates that this compound is an effective inhibitor of the NF-κB signaling pathway, acting through the prevention of IκBα degradation. While its potency, based on the effective concentration from a luciferase reporter assay, appears to be in the micromolar range, it is less potent than some other well-characterized inhibitors like MG-132. Further studies to determine a precise IC50 value for this compound in various cell types and using different NF-κB activation stimuli would provide a more comprehensive understanding of its comparative efficacy. The experimental protocols outlined in this guide provide a robust framework for such validation studies, enabling researchers to further characterize the therapeutic potential of this and other novel NF-κB inhibitors.
A Comparative Analysis of Monomethyl Lithospermate and its Synthetic Analogues for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental data of Monomethyl lithospermate and its related compounds, offering a valuable resource for scientific research and therapeutic development.
This publication provides a comprehensive comparative study of this compound (also known as 9″-Lithospermic Acid Methyl Ester) and its synthetic analogues, including Magnesium Lithospermate B (MLB), Sodium Rosmarinate (SR), and Magnesium Lithospermate (ML). Drawing upon a range of experimental data, this guide is designed to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanistic underpinnings of these compounds.
Executive Summary
This compound and its analogues have demonstrated a wide array of biological activities, positioning them as promising candidates for further investigation in various therapeutic areas. This guide synthesizes the available preclinical data on their anti-cancer, anti-inflammatory, and calcium-regulating effects. Quantitative data from key studies are presented in tabular format for ease of comparison, and detailed experimental protocols are provided to support the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms at play.
Comparative Biological Activities
The biological activities of this compound and its analogues have been explored in several contexts, with notable findings in oncology and cardiovascular research.
Anticancer Activity of this compound
Recent studies have highlighted the antineoplastic potential of 9″-Lithospermic Acid Methyl Ester against glioblastoma cell lines. Experiments have shown its ability to inhibit cell proliferation, induce cell death, and impede cell migration.[1][2]
Calcium Homeostasis Regulation by Synthetic Analogues
A comparative study of Magnesium Lithospermate B (MLB), Sodium Rosmarinate (SR), and Magnesium Lithospermate (ML) has revealed their differential effects on intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. These findings suggest distinct mechanisms of action in regulating vascular tone.[3]
Antiviral and Anti-inflammatory Properties
Magnesium Lithospermate B and Rosmarinic Acid have also been identified as potent antiviral agents, particularly against enterovirus 71.[4] Furthermore, MLB has demonstrated significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.[5]
Data Presentation
The following tables summarize the key quantitative data from the comparative studies.
Table 1: Anti-proliferative Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cell Lines
| Cell Line | Assay | Compound | Concentration | Effect |
| U87 | Trypan Blue Exclusion | 9″-Lithospermic Acid Methyl Ester | IC50 | Inhibition of cell viability |
| T98 | Trypan Blue Exclusion | 9″-Lithospermic Acid Methyl Ester | IC50 | Inhibition of cell viability |
| U87 | Crystal Violet | 9″-Lithospermic Acid Methyl Ester | IC50 | Inhibition of cell proliferation |
| T98 | Crystal Violet | 9″-Lithospermic Acid Methyl Ester | IC50 | Inhibition of cell proliferation |
IC50 values were determined but not explicitly stated in the source material.
Table 2: Comparative Effects on Intracellular Calcium ([Ca2+]i) Mobilization in Vascular Smooth Muscle Cells
| Compound | Agonist | Concentration | Effect on [Ca2+]i Increase |
| Magnesium Lithospermate B (MLB) | ATP (20 µM) | Dose-dependent | Attenuation |
| Sodium Rosmarinate (SR) | ATP (20 µM) | Dose-dependent | Attenuation |
| Magnesium Lithospermate (ML) | ATP (20 µM) | Dose-dependent | Attenuation |
| Magnesium Lithospermate B (MLB) | Thapsigargin (1 µM) | - | Suppression |
| Sodium Rosmarinate (SR) | Thapsigargin (1 µM) | - | No effect |
| Magnesium Lithospermate (ML) | Thapsigargin (1 µM) | - | No effect |
| Magnesium Lithospermate B (MLB) | KCl (60 mM) | Dose-dependent | Attenuation |
| Sodium Rosmarinate (SR) | KCl (60 mM) | Dose-dependent | Attenuation |
| Magnesium Lithospermate (ML) | KCl (60 mM) | - | No effect |
Table 3: Antiviral Activity against Enterovirus 71
| Compound | IC50 (mM) | Therapeutic Index (TI) |
| Magnesium Lithospermate B (MLB) | 0.09 | 10.52 |
| Rosmarinic Acid (RA) | 0.50 | 2.97 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Anticancer Activity Assays for 9″-Lithospermic Acid Methyl Ester
a. Cell Viability and Proliferation Assays
-
Trypan Blue Exclusion Assay:
-
Seed U87 and T98 glioblastoma cells in 6-well plates and culture until 80-90% confluency.
-
Treat cells with varying concentrations of 9″-Lithospermic Acid Methyl Ester for 24, 48, and 72 hours.
-
Harvest cells by trypsinization and resuspend in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
-
Crystal Violet Assay:
-
Seed U87 and T98 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with different concentrations of 9″-Lithospermic Acid Methyl Ester for the desired duration.
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding methanol (B129727) or a solution of 10% acetic acid.
-
Measure the absorbance at 570-590 nm using a microplate reader.[8][9]
-
b. Cell Migration Assay
-
Wound Healing (Scratch) Assay:
-
Grow U87 and T98 cells to a confluent monolayer in 6-well plates.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at various concentrations.
-
Capture images of the scratch at 0, 24, 48, and 72 hours using a microscope.
-
Measure the width of the scratch at different time points to quantify cell migration.[10][11]
-
c. Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining:
-
Culture and treat U87 and T98 cells with 9″-Lithospermic Acid Methyl Ester as required.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[12]
-
Intracellular Calcium Measurement
-
Fura-2 AM Calcium Imaging:
-
Culture rat thoracic aorta vascular smooth muscle cells on glass coverslips.
-
Load the cells with the calcium-sensitive dye Fura-2 AM by incubating them in a buffer containing the dye.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.
-
Apply the test compounds (MLB, SR, ML) and agonists (ATP, thapsigargin, KCl) and record the changes in the fluorescence ratio.[13][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
The comparative data presented in this guide underscore the significant therapeutic potential of this compound and its synthetic analogues. The detailed experimental protocols and visual representations of signaling pathways provide a solid foundation for future research in this area. Further investigation, particularly in the form of in vivo studies and head-to-head comparisons with existing therapies, is warranted to fully elucidate the clinical utility of these promising compounds.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of magnesium lithospermate B and its analogues on Ca(2+) homeostasis in cultured rat thoracic aorta vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B and rosmarinic acid, two compounds present in Salvia miltiorrhiza, have potent antiviral activity against enterovirus 71 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. ibidi.com [ibidi.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. ionbiosciences.com [ionbiosciences.com]
Assessing the synergistic effects of Monomethyl lithospermate with chemotherapeutic agents
For Immediate Release
A comprehensive analysis of preclinical data suggests that Monomethyl lithospermate, a derivative of a naturally occurring compound, exhibits significant synergistic effects when combined with the chemotherapeutic agent temozolomide (B1682018) in glioblastoma cell lines. This guide provides an in-depth comparison of the performance of this combination, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a novel cancer co-therapy.
Recent in vitro studies have illuminated the promising role of 9″-Lithospermic Acid Methyl Ester, a monomethyl derivative of lithospermic acid, as a chemosensitizing agent. When used in conjunction with temozolomide, the standard-of-care chemotherapy for glioblastoma, this compound has been shown to enhance the cytotoxic effects on cancer cells, offering a potential avenue for improving treatment efficacy and overcoming drug resistance.
Quantitative Assessment of Synergistic Effects
The synergy between 9″-Lithospermic Acid Methyl Ester and temozolomide has been rigorously evaluated in glioblastoma cell lines, U87 and T98. The combination's efficacy was quantified using the Combination Index (CI), a widely accepted method for assessing drug interactions, where a CI value less than 1 indicates synergy.
Table 1: In Vitro Cytotoxicity of 9″-Lithospermic Acid Methyl Ester and Temozolomide
| Cell Line | Compound | IC50 (µM) after 72h |
| U87 | 9″-Lithospermic Acid Methyl Ester | 30 |
| Temozolomide | 230 | |
| T98 | 9″-Lithospermic Acid Methyl Ester | 34 |
| Temozolomide | 438.3 |
Table 2: Synergistic Effects of 9″-Lithospermic Acid Methyl Ester and Temozolomide Combination [1]
| Cell Line | Combination | Affected Fraction (Fa) | Combination Index (CI) | Interpretation |
| U87 | 9″-Lithospermic Acid Methyl Ester + Temozolomide | 0.5 - 0.9 | < 1 | Synergism |
| T98 | 9″-Lithospermic Acid Methyl Ester + Temozolomide | Low Concentrations | < 1 | Synergism |
| High Concentrations | > 1 | Antagonism |
The data clearly demonstrates a synergistic interaction in U87 cells across a range of affected fractions. In T98 cells, the combination is synergistic at lower concentrations, highlighting the importance of dose optimization in achieving the desired therapeutic effect. Furthermore, the combination allows for a favorable dose reduction of both agents, as indicated by a Dose Reduction Index (DRI) greater than 1 in both cell lines.[1]
While an early conference abstract suggested investigations into the synergistic effects of a mono-methyl-lithospermic acid (RTH-9) with other common chemotherapeutic agents such as 5-fluorouracil, cisplatin, and paclitaxel (B517696) on HeLa (cervical cancer), MCF-7 (breast cancer), and T24 (bladder cancer) cell lines, the detailed quantitative data and full experimental protocols from this study are not publicly available at this time.
Experimental Protocols
The following methodologies were employed in the key study evaluating the synergy between 9″-Lithospermic Acid Methyl Ester and temozolomide.[1]
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines U87 and T98 were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: 9″-Lithospermic Acid Methyl Ester was isolated from a methanolic extract of Thymus thracicus Velen. Temozolomide (TMZ) was commercially sourced.
Cytotoxicity and Synergy Analysis
-
Cell Viability Assay: The cytotoxic effects of the individual compounds and their combination were determined using the Trypan Blue exclusion assay. Cells were seeded in 24-well plates and treated with increasing concentrations of 9″-Lithospermic Acid Methyl Ester, temozolomide, or their combination for 72 hours.
-
Synergy Assessment: The Chou-Talalay method was employed to determine the nature of the drug interaction. The Combination Index (CI) was calculated using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Path to Enhanced Chemotherapy
To better understand the experimental process and the implications of the findings, the following diagrams illustrate the workflow and the conceptual basis of synergistic drug action.
References
Unraveling the Differential Effects of Magnesium Lithospermate B and Its Analogues on Calcium Homeostasis: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the effects of magnesium lithospermate B (MLB) and its analogues, magnesium lithospermate (ML) and sodium rosmarinate (B7790426) (SR), on intracellular calcium (Ca2+) homeostasis. The findings are based on robust experimental data from studies on cultured rat thoracic aorta vascular smooth muscle cells (VSMCs), offering valuable insights for researchers, scientists, and professionals in drug development.
Magnesium lithospermate B, a major active component of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), and its analogues are known for their potential cardiovascular benefits.[1] Their influence on Ca2+ signaling, a critical regulator of vascular tone and contractility, is of significant interest. This guide elucidates the distinct mechanisms by which these structurally similar compounds modulate intracellular Ca2+ levels, providing a foundation for understanding their therapeutic potential.
Comparative Analysis of Intracellular Calcium Modulation
Experiments were conducted to assess the impact of MLB, ML, and SR on intracellular Ca2+ concentration ([Ca2+]i) under various stimulated conditions. The key findings are summarized below.
Effects on ATP-Induced Calcium Release
In the absence of extracellular Ca2+, all three compounds—MLB, ML, and SR—demonstrated a dose-dependent attenuation of the [Ca2+]i increase induced by 20 µM ATP.[1][2] This indicates that all three analogues interfere with the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum, which is triggered by ATP.
Effects on Thapsigargin-Induced Calcium Leak
Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, induces a passive leak of Ca2+ from intracellular stores. In the absence of extracellular Ca2+, only MLB was found to suppress the increase in [Ca2+]i induced by 1 µM thapsigargin.[1][2] ML and SR did not exhibit this effect, suggesting a unique mechanism of action for MLB in either preventing the Ca2+ leak or enhancing its re-uptake through a thapsigargin-insensitive pathway.
Effects on KCl-Induced Calcium Influx
To investigate the effects on Ca2+ influx from the extracellular space, VSMCs were depolarized with 60 mM KCl, which opens voltage-gated L-type Ca2+ channels. In the presence of extracellular Ca2+, both MLB and SR attenuated the KCl-induced increase in [Ca2+]i in a dose-dependent manner.[1][2] In contrast, ML had no significant effect, indicating that MLB and SR, but not ML, are capable of blocking Ca2+ entry through voltage-gated channels.
Quantitative Data Summary
The following tables present a summary of the quantitative data from the comparative experiments.
Table 1: Effect of MLB, ML, and SR on ATP-Induced [Ca2+]i Increase in Ca2+-Free Medium
| Compound | Concentration (µM) | Inhibition of ATP-induced [Ca2+]i increase |
| MLB | 50 - 200 | Dose-dependent |
| ML | 50 - 200 | Dose-dependent |
| SR | 50 - 200 | Dose-dependent |
Table 2: Effect of MLB, ML, and SR on Thapsigargin-Induced [Ca2+]i Increase in Ca2+-Free Medium
| Compound | Concentration (µM) | Inhibition of Thapsigargin-induced [Ca2+]i increase |
| MLB | 50 - 200 | Yes |
| ML | 50 - 200 | No |
| SR | 50 - 200 | No |
Table 3: Effect of MLB, ML, and SR on KCl-Induced [Ca2+]i Increase in the Presence of Extracellular Ca2+
| Compound | Concentration (µM) | Inhibition of KCl-induced [Ca2+]i increase |
| MLB | 50 - 200 | Dose-dependent |
| ML | 50 - 200 | No |
| SR | 50 - 200 | Dose-dependent |
Note: The term "Dose-dependent" indicates a statistically significant inhibitory effect observed within the specified concentration range in the source study.[1] Specific IC50 values were not provided in the primary source.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following methodologies were employed in the key comparative studies:
Cell Culture
Vascular smooth muscle cells were isolated from the thoracic aorta of male Wistar rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Measurement of Intracellular Ca2+ Concentration
-
Dye Loading: Cultured VSMCs were harvested and washed with a physiological salt solution (PSS). The cells were then incubated in the dark for 60 minutes at 37°C with 5 µM Fluo-3 acetoxymethyl (Fluo-3 AM), a fluorescent Ca2+ indicator.
-
Washing: After incubation, the cells were washed twice with PSS to remove extracellular Fluo-3 AM.
-
Pre-incubation with Test Compounds: The Fluo-3-loaded cells were pre-incubated with varying concentrations of MLB, ML, or SR (or vehicle control) for 5 minutes at 37°C.
-
Stimulation and Measurement:
-
For ATP and Thapsigargin Experiments: The experiments were conducted in a Ca2+-free PSS. After pre-incubation, the cells were stimulated with either 20 µM ATP or 1 µM thapsigargin.
-
For KCl Experiments: The experiments were conducted in a PSS containing 1.8 mM CaCl2. After pre-incubation, the cells were stimulated with 60 mM KCl.
-
-
Fluorescence Detection: The fluorescence intensity of Fluo-3 was measured using a spectrofluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The changes in fluorescence intensity directly correlate with changes in intracellular Ca2+ concentration.
Data Analysis
The effects of MLB, ML, and SR were quantified by comparing the peak increase in [Ca2+]i in the presence of the compound to that of the vehicle-treated control. Statistical significance was determined using appropriate statistical tests, with a p-value of less than 0.05 considered significant.
Conclusion
Magnesium lithospermate B and its analogues, magnesium lithospermate and sodium rosmarinate, exhibit distinct effects on Ca2+ homeostasis in vascular smooth muscle cells. While all three compounds inhibit ATP-induced Ca2+ release from intracellular stores, MLB uniquely prevents thapsigargin-induced Ca2+ leak. Furthermore, both MLB and SR, but not ML, inhibit Ca2+ influx through voltage-gated channels. These differential actions suggest that the therapeutic effects of these compounds may be mediated by different underlying mechanisms. This comparative guide provides a valuable resource for the research community to further explore the pharmacological potential of these natural products in the context of cardiovascular diseases.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Monomethyl Lithospermate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of monomethyl lithospermate, a polycyclic phenolic carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, as a phenolic compound, requires careful handling to avoid skin and eye contact, inhalation, and ingestion.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A buttoned lab coat. For potential splashes, a chemically resistant apron is recommended.[1] |
| Footwear | Closed-toe shoes.[1] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] An emergency eyewash and safety shower must be readily accessible.[3]
II. Disposal Procedures for this compound
The following procedures outline the correct disposal pathway for this compound in various forms. Under no circumstances should this compound or its solutions be disposed of down the drain. [2]
A. Solid this compound Waste
-
Collection : Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Labeling : The container must be labeled with "Hazardous Waste" and the chemical name, "this compound".
-
Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
B. Liquid this compound Waste (Solutions)
-
Collection : Collect all aqueous and organic solutions containing this compound in a sealed, shatter-proof hazardous waste container.[4]
-
Labeling : Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) used.
-
Storage : Keep the container tightly sealed and store it in a designated satellite accumulation area.
-
Pickup : Contact your institution's EHS office for a scheduled waste pickup.
C. Contaminated Labware and Debris
-
Collection : All items such as pipette tips, gloves, and paper towels that have come into contact with this compound are considered contaminated waste.[2] These items must be collected in a separate, sealed container or a durable, leak-proof bag.[2][4]
-
Labeling : The container or bag must be clearly labeled as "Hazardous Waste" and indicate contamination with "this compound".
-
Disposal : This waste should be disposed of through your institution's hazardous waste program.
III. Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel : Notify all personnel in the immediate area of the spill.
-
Evacuate : For large spills (greater than 50 ml), evacuate the laboratory, close the doors, and contact your institution's EHS for an emergency response.[3]
-
Small Spill Cleanup : For small spills (less than 50 ml), and only if you are trained and equipped to do so, follow these steps:[3]
-
Ensure proper PPE is worn.
-
Contain the spill with an absorbent material like sand or vermiculite.[4][6]
-
Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[3][6]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Workflow for this compound Handling and Disposal.
Caption: Decision-Making for Spill Response.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for hazardous waste disposal. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling Monomethyl Lithospermate
Disclaimer: No specific Safety Data Sheet (SDS) for Monomethyl lithospermate is currently available. The following guidance is based on the safety profile of its parent compound, Lithospermic Acid, and established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning any new experimental work.
This compound is a derivative of Lithospermic Acid. According to its Safety Data Sheet, Lithospermic Acid is not classified as a hazardous substance. Similarly, the SDS for Magnesium Lithospermate B, a related salt, also indicates it is not a hazardous substance or mixture.[1] However, when handling any novel or uncharacterized compound, it is prudent to adopt a conservative approach to safety.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling any chemical, especially one with limited safety data. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. A dust mask may be used if creating aerosols. | Given the non-hazardous classification of the parent compound, respiratory protection is not expected to be necessary with proper handling. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing risk and ensuring the integrity of your research.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, such as a chemical fume hood.[4]
-
Assemble all necessary personal protective equipment.
-
Gather all required experimental materials, including spatulas, weighing paper, and solvent.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Handle the solid compound with care to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[2][3]
Caption: Disposal plan for this compound waste.
Disposal Protocols:
-
Segregation:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[3]
-
-
Storage and Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
